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Core Science & Biosynthesis

Foundational

The Mechanistic Role of (R)-1-Cbz-2-(aminomethyl)azetidine in Modern Medicinal Chemistry: A Technical Guide to Conformational Restriction and Scaffold Optimization

As a Senior Application Scientist, I often encounter the misconception that only final active pharmaceutical ingredients (APIs) possess a "mechanism of action." In the realm of advanced medicinal chemistry, chiral buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I often encounter the misconception that only final active pharmaceutical ingredients (APIs) possess a "mechanism of action." In the realm of advanced medicinal chemistry, chiral building blocks like (R)-1-Cbz-2-(aminomethyl)azetidine dictate a profound mechanistic structural effect on drug candidates. By integrating this specific 4-membered nitrogenous heterocycle into a molecular scaffold, chemists fundamentally alter the candidate’s target-binding thermodynamics, physicochemical profile, and metabolic fate[1].

This whitepaper explores the causality behind selecting (R)-1-Cbz-2-(aminomethyl)azetidine in drug design, outlines its thermodynamic advantages, and provides self-validating experimental protocols for its orthogonal functionalization.

The Structural Mechanism: Thermodynamic Optimization & Bioisosterism

The primary "mechanism of action" of the (R)-2-(aminomethyl)azetidine moiety in a drug scaffold is conformational restriction . When an open-chain diamine binds to a biological target (e.g., a kinase hinge region or a GPCR orthosteric site), it must freeze multiple rotatable bonds, incurring a massive entropic penalty.

By cyclizing the aliphatic chain into a strained 4-membered azetidine ring, the molecule is pre-organized into a bioactive conformation[2]. The (R)-stereocenter precisely vectors the exocyclic primary amine into the binding pocket, converting what would be a flexible, low-affinity interaction into a highly rigid, high-affinity lock-and-key fit[3].

Furthermore, azetidines serve as superior bioisosteres for larger, metabolically vulnerable rings like piperazines, morpholines, and pyrrolidines. The incorporation of the azetidine ring enhances the fraction of sp3-hybridized carbons ( Fsp3​ ), which directly correlates with improved aqueous solubility and decreased off-target toxicity[1].

Pathway A Open-Chain Diamine B High Entropic Penalty A->B Target Binding E Enhanced Target Affinity B->E Sub-optimal C (R)-Azetidine Scaffold D Pre-organized Conformation C->D Structural Rigidity D->E Reduced Penalty

Figure 1: Thermodynamic advantage of azetidine-mediated conformational restriction.

Quantitative Physicochemical Comparison

The ring strain of azetidine alters the hybridization of the nitrogen lone pair (increasing its s-character), which slightly reduces its basicity compared to 5- or 6-membered analogs[4]. This precise pKa tuning is critical for enhancing membrane permeability and reducing hERG channel liabilities.

Table 1: Physicochemical Comparison of Saturated N-Heterocycles

PropertyAzetidinePyrrolidinePiperidineMechanistic Impact in Drug Design
Ring Size 4-membered5-membered6-memberedSmaller footprint allows deeper pocket penetration.
pKa (Secondary N) ~10.4~11.3~11.2Lower basicity improves passive membrane permeability.
Lipophilicity (LogP) LowestMediumHighestReduces non-specific binding and lipophilic toxicity.
Conformational State Highly RestrictedModerate (Envelope)Flexible (Chair/Boat)Minimizes entropic penalty upon target binding.
Metabolic Stability HighModerateLowLacks vulnerable C-H bonds prone to CYP450 oxidation.

Synthetic Integration: Orthogonal Reactivity

The true power of (R)-1-Cbz-2-(aminomethyl)azetidine lies in its protecting group strategy. The carboxybenzyl (Cbz) group protects the secondary ring nitrogen, leaving the exocyclic primary amine completely free. This allows for an orthogonal, two-directional synthetic workflow where the primary amine can be derivatized first, followed by the selective unmasking and functionalization of the azetidine core.

Workflow Step1 (R)-1-Cbz-2-(aminomethyl)azetidine Step2 Primary Amine Amidation (HATU, DIPEA) Step1->Step2 R1-COOH Step3 Cbz Hydrogenolysis (H2, Pd/C) Step2->Step3 Orthogonal Cleavage Step4 Azetidine N-Alkylation (SN2 / SNAr) Step3->Step4 R2-Halide Step5 Enantiopure API Step4->Step5 Chiral Validation

Figure 2: Orthogonal synthetic workflow for dual-functionalized azetidine APIs.

Self-Validating Experimental Protocols

To ensure scientific integrity, every synthetic step must be governed by strict causality and feature an integrated self-validation mechanism to prevent the propagation of errors (such as racemization or incomplete deprotection) down the synthetic pipeline.

Protocol A: Amidation of the Primary Amine
  • Objective: Selectively couple a carboxylic acid to the exocyclic primary amine without affecting the Cbz-protected azetidine nitrogen.

  • Causality: The primary amine is sterically highly accessible and nucleophilic. Using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) rapidly activates the carboxylic acid to an active ester. DIPEA (N,N-Diisopropylethylamine) acts as a non-nucleophilic base to maintain the primary amine in its reactive, deprotonated state.

  • Step-by-Step Method:

    • Dissolve R1​ -COOH (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M) under N2​ atmosphere.

    • Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to pre-form the active ester.

    • Add (R)-1-Cbz-2-(aminomethyl)azetidine (1.0 eq) dropwise. Stir for 2 hours.

  • Self-Validation System: Monitor the reaction via LC-MS. The reaction is validated as complete only when the Extracted Ion Chromatogram (EIC) shows total baseline consumption of the starting amine mass, and the appearance of the [M+H]+ corresponding to the target amide.

Protocol B: Orthogonal Cbz Deprotection
  • Objective: Unmask the secondary azetidine nitrogen for subsequent functionalization.

  • Causality: The Cbz group is uniquely susceptible to catalytic hydrogenolysis. Under H2​ gas with a Palladium catalyst, the benzyl-oxygen bond is cleaved, releasing toluene and CO2​ . This method is perfectly orthogonal, leaving the newly formed amide bond completely intact.

  • Step-by-Step Method:

    • Dissolve the intermediate from Protocol A in HPLC-grade Methanol.

    • Purge the flask with N2​ , then carefully add 10% Pd/C (0.1 eq by weight).

    • Evacuate the flask and backfill with H2​ gas (1 atm via balloon). Stir vigorously for 4 hours at room temperature.

    • Filter the suspension through a pad of Celite to remove the Pd/C catalyst, and concentrate the filtrate in vacuo.

  • Self-Validation System: Perform 1H -NMR on the crude residue. The deprotection is validated by the absolute disappearance of the multiplet at 7.30–7.40 ppm (aromatic protons of the Cbz group) and the singlet at ~5.1 ppm (benzyl CH2​ ).

Protocol C: N-Functionalization and Chiral Integrity Check
  • Objective: Alkylate or arylate the newly freed azetidine nitrogen to finalize the pharmacophore.

  • Causality: The secondary azetidine nitrogen is now exposed for SN​2 alkylation or SN​Ar arylation. Because the azetidine ring is strained, harsh basic conditions at elevated temperatures pose a theoretical risk of ring-opening or racemization at the C2 chiral center. Therefore, mild bases (like K2​CO3​ ) are utilized.

  • Step-by-Step Method:

    • Dissolve the deprotected azetidine intermediate (1.0 eq) and R2​ -Halide (1.2 eq) in Acetonitrile.

    • Add finely powdered K2​CO3​ (2.0 eq) and heat to 60°C for 12 hours.

    • Quench with water, extract with EtOAc, and purify via flash chromatography.

  • Self-Validation System: The final product must be subjected to Chiral Supercritical Fluid Chromatography (SFC) against a racemic standard. The workflow is validated as successful if the enantiomeric excess (ee) remains >99%, proving that the (R)-stereocenter at C2 was preserved and no base-catalyzed racemization occurred.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry (Taylor & Francis, 2026). Available at:[Link]

  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. NIH PubMed Central (PMC). Available at:[Link]

  • Conformationally Restricted Chiral Peptide Nucleic Acids Derived from Azetidines. Taylor & Francis Online. Available at:[Link]

Sources

Exploratory

The Strategic Imperative of Chirality: A Deep Dive into Azetidine Derivatives in Modern Drug Discovery

Abstract The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged motif in contemporary drug discovery.[1] Its inherent ring strain and conforma...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged motif in contemporary drug discovery.[1] Its inherent ring strain and conformational rigidity offer medicinal chemists a powerful tool to modulate the pharmacological and pharmacokinetic profiles of drug candidates.[1][2] This technical guide provides an in-depth exploration of the role of chiral azetidine derivatives, focusing on their synthesis, unique structural attributes, and impact across various therapeutic areas. We will delve into the causality behind experimental choices in their synthesis and application, providing a framework for researchers, scientists, and drug development professionals to leverage these unique building blocks in the quest for novel therapeutics.

The Azetidine Advantage: More Than Just a Small Ring

The strategic incorporation of an azetidine ring into a drug candidate can impart a range of beneficial properties that address key challenges in drug development.[3] Unlike its more flexible five- and six-membered counterparts (pyrrolidine and piperidine), the azetidine ring's strained nature confers a higher degree of conformational rigidity.[1][2] This pre-organization of substituents can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity.[1][4]

Physicochemical and Pharmacokinetic Enhancements

Azetidine derivatives often exhibit improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, when compared to larger saturated heterocycles.[1][5] The nitrogen atom within the azetidine ring is frequently more resistant to N-dealkylation, a common metabolic liability for secondary and tertiary amines.[1] This increased metabolic stability can lead to improved oral bioavailability and a more favorable pharmacokinetic profile.[6]

A Versatile Bioisostere

The azetidine scaffold serves as a versatile bioisostere, capable of replacing other cyclic or acyclic moieties to fine-tune a molecule's properties.[1][5] It can be used to reduce molecular weight and lipophilicity or to act as a constrained linker, optimizing the spatial orientation of key pharmacophoric groups.[1][7] For instance, 3-hydroxymethyl-azetidine has been effectively used as a bioisostere for pyrrolidin-3-ol.[8]

Accessing Novel Chemical Space

The unique three-dimensional arrangement of substituents on the azetidine ring provides access to novel chemical space, enabling the design of molecules with unique structure-activity relationships (SAR).[1][5] This is particularly crucial in overcoming challenges such as drug resistance and off-target effects.

The Criticality of Chirality in Azetidine Scaffolds

Chirality, or the "handedness" of a molecule, is a fundamental consideration in drug design. The specific stereochemistry of an azetidine derivative can profoundly influence its pharmacological activity. In many cases, one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects.[9]

For example, in the development of fatty acid amide hydrolase (FAAH) inhibitors, it was discovered that of a pair of chiral azetidine-urea enantiomers, only the isomer with a positive optical rotation was active, while its counterpart was completely inactive.[9] This highlights the necessity of accessing enantiomerically pure azetidine building blocks to fully explore and optimize the therapeutic potential of this scaffold.

Proline Mimicry and Peptide Conformation

Azetidine-2-carboxylic acid (A2C), a proline homolog, can be mistakenly incorporated into proteins in place of proline.[10][11][12] This ability to mimic proline makes chiral azetidine derivatives valuable tools in peptidomimetics.[13] The conformational constraints imposed by the four-membered ring can be used to induce specific secondary structures in peptides, such as γ-turns, which are important for biological recognition.[14][15][16] This is in contrast to the five-membered ring of proline, which tends to induce β-turns.[14][15]

Enantioselective Synthesis: Accessing Chiral Azetidines

The development of robust and scalable methods for the enantioselective synthesis of azetidines has been a key driver of their increased use in drug discovery.[17][18] Historically, the synthesis of these strained rings presented a significant challenge. However, recent advancements have made a diverse array of functionalized chiral azetidines more accessible.[19][20]

Key Synthetic Strategies

Several powerful strategies have emerged for the asymmetric synthesis of chiral azetidines:

  • Catalytic Asymmetric Desymmetrization: This approach involves the enantioselective ring-opening of meso-azetidines with a nucleophile, catalyzed by a chiral catalyst.[21][22] This method can provide access to highly functionalized chiral amine derivatives with excellent efficiency and enantioselectivity.[21]

  • Chiral Auxiliaries: The use of chiral auxiliaries, such as chiral tert-butanesulfinamides, can be employed to direct the stereochemical outcome of reactions to form chiral azetidines.[13][23] This strategy has been successfully used to synthesize C2-substituted azetidines with a variety of substituents.[23]

  • Biocatalysis: Enzymes can be harnessed to perform highly enantioselective transformations. For example, a biocatalytic one-carbon ring expansion of aziridines to azetidines via a[17][21]-Stevens rearrangement has been developed, providing a scalable route to enantioenriched azetidines.[24]

  • Copper-Catalyzed Boryl Allylation: A highly enantioselective difunctionalization of azetines has been developed using a copper-catalyzed boryl allylation, providing access to chiral 2,3-disubstituted azetidines, a previously challenging scaffold to construct.[25][26]

Experimental Protocol: Catalytic Asymmetric Desymmetrization of a meso-Azetidine

The following protocol is a representative example of a catalytic asymmetric desymmetrization reaction to produce an enantioenriched azetidine derivative. This method highlights the importance of catalyst selection and reaction condition optimization for achieving high stereoselectivity.[21]

Objective: To synthesize a chiral, densely functionalized amine derivative via the enantioselective ring-opening of a meso-azetidine.

Materials:

  • meso-Azetidine (1 equivalent)

  • Nucleophile (e.g., a thiol or amine, 1.2 equivalents)

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP, 5 mol%)

  • Anhydrous Toluene (as solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add the meso-azetidine and anhydrous toluene.

  • Add the chiral phosphoric acid catalyst to the solution.

  • Cool the reaction mixture to the optimized temperature (e.g., 0 °C or -20 °C) to enhance enantioselectivity.

  • Slowly add the nucleophile to the reaction mixture.

  • Stir the reaction at the optimized temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched product.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Causality of Experimental Choices:

  • Chiral Catalyst: The chiral phosphoric acid catalyst is crucial for inducing asymmetry in the ring-opening step. The specific stereoisomer of the catalyst determines the stereochemistry of the product.

  • Low Temperature: Performing the reaction at a lower temperature often increases the enantioselectivity by favoring the transition state leading to the major enantiomer.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can protonate the catalyst and reduce its efficacy.

Therapeutic Applications of Chiral Azetidine Derivatives

The unique properties of chiral azetidine derivatives have led to their incorporation into a wide range of therapeutic agents targeting various diseases.[17][27]

Oncology

Azetidine-containing compounds have shown significant promise as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation.[1][17] For example, Cobimetinib , a MEK1/2 inhibitor approved for the treatment of melanoma, features an azetidine moiety.[1] Inhibition of DNA polymerase Theta (Polθ) is an emerging anti-tumor strategy, and 3-hydroxymethyl-azetidine derivatives have been developed as a novel class of Polθ inhibitors.[8][28]

Central Nervous System (CNS) Disorders

The conformational rigidity of the azetidine ring is particularly advantageous for designing ligands that can selectively target CNS receptors and transporters.[20] Azetidine-containing compounds have been investigated as modulators of nicotinic acetylcholine receptors (nAChRs) and N-methyl-D-aspartate (NMDA) receptors, which are implicated in a range of neurological and psychiatric disorders.[20]

Infectious Diseases

Azetidine derivatives have also demonstrated potential as antibacterial and antiviral agents.[17] Delafloxacin , a fluoroquinolone antibiotic, incorporates an azetidine ring that contributes to its pharmacokinetic and pharmacodynamic properties.[2][29]

FDA-Approved Drugs Containing Azetidine Motifs

The growing importance of the azetidine scaffold is underscored by the number of FDA-approved drugs that incorporate this motif.[17][30]

Drug NameTherapeutic AreaRole of Azetidine Moiety
Baricitinib Rheumatoid ArthritisEnhances metabolic stability and receptor selectivity.[17]
Cobimetinib Oncology (Melanoma)Contributes to the overall pharmacophore for MEK1/2 inhibition.[1]
Azelnidipine HypertensionPart of the dihydropyridine calcium channel blocker structure.[1][17]
Delafloxacin Infectious DiseasesEnhances pharmacokinetic and pharmacodynamic properties.[2][29]
Sarolaner Veterinary MedicineAntiparasitic agent.[17]

Visualizing Key Concepts

General Synthetic Approach to Chiral Azetidines

G cluster_0 Starting Materials cluster_1 Asymmetric Synthesis cluster_2 Intermediate cluster_3 Final Product Achiral Precursor Achiral Precursor Diastereoselective Reaction Diastereoselective Reaction Achiral Precursor->Diastereoselective Reaction + Chiral Auxiliary Enantioselective Reaction Enantioselective Reaction Achiral Precursor->Enantioselective Reaction + Chiral Catalyst Chiral Auxiliary/Catalyst Chiral Auxiliary/Catalyst Chiral Auxiliary/Catalyst->Enantioselective Reaction Diastereomeric Mixture Diastereomeric Mixture Diastereoselective Reaction->Diastereomeric Mixture Enantioenriched Azetidine Enantioenriched Azetidine Enantioselective Reaction->Enantioenriched Azetidine Diastereomeric Mixture->Enantioenriched Azetidine Separation/Purification

Caption: General strategies for the asymmetric synthesis of chiral azetidines.

The Role of Azetidines as Bioisosteres

G cluster_0 Lead Compound cluster_1 Bioisosteric Replacement cluster_2 Improved Properties Original Scaffold Original Scaffold (e.g., Pyrrolidine, Piperidine) Azetidine Scaffold Azetidine Scaffold Original Scaffold->Azetidine Scaffold Replacement Enhanced Solubility Enhanced Solubility Azetidine Scaffold->Enhanced Solubility Increased Metabolic Stability Increased Metabolic Stability Azetidine Scaffold->Increased Metabolic Stability Optimized Conformation Optimized Conformation Azetidine Scaffold->Optimized Conformation

Caption: The concept of bioisosteric replacement using an azetidine scaffold.

Future Directions and Conclusion

The azetidine scaffold continues to be a dynamic frontier in pharmaceutical innovation.[17] Ongoing research is focused on developing even more efficient and sustainable synthetic methodologies to access a wider diversity of chiral azetidine building blocks.[2][17] The exploration of novel substitution patterns on the azetidine ring will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed.
  • Catalytic Enantioselective Intermolecular Desymmetrization of Azetidines. (2015, April 29). ACS Publications.
  • Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery. (2026, March 15). Ningbo Inno Pharmchem Co.,Ltd.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). Benchchem.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (n.d.). PMC.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Azetidines and their applications in asymmetric catalysis. (n.d.). ResearchGate.
  • Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[17][21]-Stevens Rearrangement. (n.d.). PMC. Retrieved from

  • The Azetidine Scaffold: A Cornerstone in the Design of CNS Active Compounds. (n.d.). Benchchem.
  • Background and conceptual design a Aza-azetidine bioisostere of... (n.d.). ResearchGate.
  • Catalytic Enantioselective Intermolecular Desymmetrization of Azetidines. (2015, April 29). Journal of the American Chemical Society.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024, September 30). The Journal of Organic Chemistry.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017, September 27). RSC Publishing.
  • Azetidines in Drug Discovery. (n.d.). PharmaBlock.
  • Examples of azetidine‐based bioisosters. (n.d.). ResearchGate.
  • Synthesis of chiral Azetidine and its application in asymmetric synthesis. (n.d.). ResearchGate.
  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. (n.d.). PMC.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PMC.
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. (2010, June 15). PubMed.
  • A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). (2024, November 15). OPUS at UTS.
  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (2024, April 1). PubMed.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2026, February 28). ResearchGate.
  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. (n.d.). ResearchGate.
  • A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). (2024, November 15). PubMed.
  • 3-Hydroxyazetidine hydrochloride. (n.d.). Chem-Impex.
  • 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. (2013, April 15). PubMed.
  • Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. (n.d.). The Journal of Organic Chemistry.
  • Azetidine Synthesis. (n.d.). Wiley Online Library.
  • Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. (2008, January 25). The Journal of Organic Chemistry.
  • Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024, December 3). PubMed.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2025, June 24). Journal of the American Chemical Society.
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2024, August 16). MDPI.
  • Azetidines. (n.d.). Enamine.
  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. (2020, October 14). Organic Letters.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024, September 30). PMC.
  • Synthesis of Complex Piperidines and Azetidines and Reactivity of Aziridinium Ylides. (n.d.). University of South Florida.
  • Azetidines of pharmacological interest. (2025, December 11). ResearchGate.

Sources

Foundational

(R)-1-Cbz-2-(aminomethyl)azetidine molecular weight and solubility profile

An In-depth Technical Guide to the Physicochemical Properties of (R)-1-Cbz-2-(aminomethyl)azetidine Introduction (R)-1-Cbz-2-(aminomethyl)azetidine is a chiral synthetic building block of significant interest in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of (R)-1-Cbz-2-(aminomethyl)azetidine

Introduction

(R)-1-Cbz-2-(aminomethyl)azetidine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. The azetidine ring, a four-membered saturated heterocycle containing nitrogen, is a valuable scaffold due to its conformational rigidity and its ability to introduce specific spatial arrangements of functional groups.[1][2] The presence of a primary amine and a carbobenzyloxy (Cbz) protecting group provides versatile handles for further chemical modifications, making it a key intermediate in the synthesis of novel therapeutic agents. An in-depth understanding of its fundamental physicochemical properties, namely its molecular weight and solubility profile, is paramount for its effective utilization in drug discovery pipelines, from initial screening to formulation development.[3][4] This guide provides a comprehensive overview of these properties, grounded in theoretical principles and established experimental methodologies.

Core Molecular Properties

A precise knowledge of the molecular weight and structure of (R)-1-Cbz-2-(aminomethyl)azetidine is foundational for all subsequent experimental and computational work.

Molecular Structure and Weight

The systematic name, (R)-1-Cbz-2-(aminomethyl)azetidine, defines a specific chemical entity with the following structural features:

  • Azetidine Core: A four-membered ring composed of three carbon atoms and one nitrogen atom.

  • Stereochemistry: The "(R)" designation indicates the stereochemical configuration at the chiral center, which is the carbon atom at the 2-position of the azetidine ring.

  • Substituents:

    • A carboxybenzyl (Cbz) group is attached to the nitrogen atom at position 1.

    • An aminomethyl group (-CH₂NH₂) is attached to the carbon atom at position 2.

Based on this structure, the molecular formula is determined to be C₁₂H₁₆N₂O₂.

The molecular weight is calculated from the molecular formula as follows:

  • Carbon (C): 12 atoms × 12.011 g/mol = 144.132 g/mol

  • Hydrogen (H): 16 atoms × 1.008 g/mol = 16.128 g/mol

  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

Total Molecular Weight = 220.272 g/mol

This calculated molecular weight is consistent with that of the related, commercially available compound, 1-Cbz-3-(aminomethyl)azetidine.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₂Calculated
Molecular Weight 220.272 g/mol Calculated
Chiral Center C2 (R-configuration)IUPAC Nomenclature

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical determinant of its behavior in both chemical reactions and biological systems, influencing aspects such as reaction kinetics, bioavailability, and formulation feasibility.[5][6]

Theoretical Solubility Assessment

A qualitative prediction of the solubility of (R)-1-Cbz-2-(aminomethyl)azetidine can be derived from its molecular structure by applying the "like dissolves like" principle.[7] The molecule possesses distinct polar and non-polar domains:

  • Non-polar Regions: The benzyl group of the Cbz moiety is hydrophobic and will favor interactions with non-polar solvents.

  • Polar Regions: The primary amine (-NH₂) of the aminomethyl group, the azetidine nitrogen, and the carbonyl and ether linkages of the Cbz group are polar. The primary amine is a hydrogen bond donor and acceptor, which promotes solubility in protic solvents.

Based on this analysis, the following solubility profile is anticipated:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, Phosphate-Buffered Saline (PBS)Low to Moderate (pH-dependent)The presence of the polar aminomethyl group should confer some water solubility. However, the hydrophobic Cbz group will limit this. Solubility is expected to increase significantly in acidic aqueous solutions due to the protonation of the basic amino group.
Polar Protic Methanol, EthanolHighThese solvents can engage in hydrogen bonding with the amino group and solvate the polar regions of the molecule effectively.
Polar Aprotic Dimethyl Sulfoxide (DMSO), AcetonitrileHighThese solvents are effective at dissolving polar compounds.[7] DMSO is a particularly good solvent for a wide range of organic molecules.[5]
Non-polar Hexane, TolueneLowThe polar aminomethyl group will disfavor solubility in non-polar, aprotic solvents.

Experimental Determination of Thermodynamic Solubility

While predictions are useful for initial guidance, empirical determination of solubility is essential for accurate characterization. The shake-flask method is the gold standard for measuring thermodynamic (equilibrium) solubility.[8]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines the steps for determining the solubility of (R)-1-Cbz-2-(aminomethyl)azetidine in a given solvent.

1. Preparation of Saturated Solution: a. Add an excess amount of solid (R)-1-Cbz-2-(aminomethyl)azetidine to a known volume of the selected solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation. b. For aqueous solubility, use a buffered solution (e.g., PBS at pH 7.4) to maintain constant pH, as pH can significantly impact the solubility of ionizable compounds.[8]

2. Equilibration: a. Place the sealed vials in a temperature-controlled shaker or incubator (e.g., 25°C or 37°C for biological relevance).[8] b. Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved compound.[7][8]

3. Phase Separation: a. After equilibration, remove the vials and allow the undissolved solid to settle. b. To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.[7] c. Carefully collect the supernatant using a syringe and filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step removes any remaining microscopic solid particles.[7]

4. Quantification: a. Prepare a series of standard solutions of (R)-1-Cbz-2-(aminomethyl)azetidine of known concentrations. b. Analyze both the standard solutions and the filtered saturated solution using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[5][7] c. Generate a calibration curve from the standard solutions. d. Determine the concentration of the compound in the saturated solution by interpolating its analytical response on the calibration curve.

5. Data Reporting: a. Express the solubility in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (e.g., mM).[7]

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Quantification A Add excess solid to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge to pellet solid B->C D Filter supernatant C->D E Analyze filtrate by HPLC D->E F Calculate concentration against calibration curve E->F

Caption: Workflow for equilibrium solubility determination using the shake-flask method.

Conclusion

(R)-1-Cbz-2-(aminomethyl)azetidine is a valuable building block with a molecular weight of 220.272 g/mol . Its structural features suggest a nuanced solubility profile, with expected high solubility in polar organic solvents and pH-dependent solubility in aqueous media. The robust and reliable shake-flask method provides a clear path for the empirical determination of its thermodynamic solubility, a critical parameter for its successful application in research and development. This guide provides the foundational knowledge and experimental framework necessary for scientists and drug development professionals to effectively utilize this important chemical entity.

References

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. 2026 Jan 22. Available from: [Link]

  • American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. 2013 Apr 2. Available from: [Link]

  • Bellevue College. Experiment 2 # Solubility. Available from: [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. 2023 Mar 18. Available from: [Link]

  • DTIC. Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. 2023 May 4. Available from: [Link]

  • Cheméo. Chemical Properties of Azetidine (CAS 503-29-7). Available from: [Link]

  • National Institute of Standards and Technology. Azetidine - the NIST WebBook. Available from: [Link]

  • LOCKSS: Serve Content. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. 2011 Oct 25. Available from: [Link]

  • Wikipedia. Azetidine. Available from: [Link]

Sources

Exploratory

Crystallographic and X-ray Diffraction Analysis of (R)-1-Cbz-2-(aminomethyl)azetidine: Structural Elucidation and Absolute Configuration

Executive Summary (R)-1-Cbz-2-(aminomethyl)azetidine is a critical chiral building block extensively utilized in modern drug discovery, particularly in the synthesis of complex nitrogen-containing heterocycles and constr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-1-Cbz-2-(aminomethyl)azetidine is a critical chiral building block extensively utilized in modern drug discovery, particularly in the synthesis of complex nitrogen-containing heterocycles and constrained peptidomimetics. Because the pharmacological efficacy of azetidine-derived therapeutics is profoundly dictated by their stereochemistry, rigorous validation of the C2 chiral center is a regulatory and scientific imperative.

This technical guide provides an in-depth framework for the crystallographic analysis of (R)-1-Cbz-2-(aminomethyl)azetidine. As a Senior Application Scientist, I have structured this whitepaper to move beyond mere procedural steps, focusing instead on the causality of experimental choices—from overcoming the thermodynamic hurdles of crystallizing highly flexible oils to exploiting anomalous dispersion for absolute configuration determination.

Conformational Landscape & Structural Dynamics

Before attempting crystallization, it is crucial to understand the structural dynamics of the molecule, as these dictate its behavior in the solid state.

  • Azetidine Ring Puckering: The four-membered azetidine ring is highly strained (ring strain energy ~25-26 kcal/mol). To relieve the torsional strain caused by eclipsed adjacent C-H and N-H bonds, the ring deviates from planarity, adopting a "butterfly" or puckered conformation [1]. The degree of puckering is highly sensitive to the substituents at the C1 (nitrogen) and C2 positions.

  • Cbz-Group Rotamers: The carboxybenzyl (Cbz) protecting group introduces significant conformational flexibility. The urethane linkage exhibits partial double-bond character, leading to cis and trans rotamers. In the solid state, the crystal lattice will typically select the lowest-energy rotamer that maximizes intermolecular packing.

  • Hydrogen Bonding Networks: The primary amine of the 2-(aminomethyl) group acts as a potent hydrogen-bond donor, while the urethane carbonyl acts as an acceptor. However, in its free base form, the high conformational entropy of the Cbz group often prevents the formation of a stable, high-melting crystal lattice, resulting in a viscous oil.

Experimental Protocol: Crystallization Workflow

Because (R)-1-Cbz-2-(aminomethyl)azetidine free base resists crystallization, salt formation is a mandatory prerequisite for Single-Crystal X-Ray Diffraction (SCXRD). By protonating the primary amine with a chiral or achiral counterion (e.g., L-tartaric acid or Hydrochloric acid), we introduce strong ionic interactions that drastically increase the lattice energy, driving nucleation.

Step-by-Step Crystallization Methodology
  • Salt Formation: Dissolve 1.0 equivalent of (R)-1-Cbz-2-(aminomethyl)azetidine in a minimal volume of anhydrous methanol. Add 1.0 equivalent of L-tartaric acid (or 1.0 M HCl in ether). Stir at ambient temperature for 1 hour to ensure complete protonation.

  • Solvent Evaporation: Concentrate the solution under reduced pressure to yield the crude salt as a hygroscopic solid or foam.

  • Vapor Diffusion Setup: Dissolve the crude salt in a minimal amount of a "good" solvent (e.g., methanol or ethanol) and place it in an inner vial. Place this vial inside a larger, sealed jar containing a "poor" anti-solvent (e.g., diethyl ether or pentane).

  • Crystal Growth: Allow the anti-solvent to slowly diffuse into the inner vial over 3–7 days. The gradual decrease in solubility forces the system into a metastable supersaturated state, promoting the growth of diffraction-quality, block-like single crystals.

G A Free Base (R)-1-Cbz-2-(aminomethyl)azetidine (Oil/Amorphous) B Salt Formation (e.g., L-Tartaric Acid or HCl) A->B  Induce Lattice Energy   C Solvent Selection (MeOH / Et2O Anti-solvent) B->C  Dissolution   D Crystallization Technique (Vapor Diffusion / Slow Evaporation) C->D  Supersaturation   E Single Crystal Recovery (Suitable for SCXRD) D->E  Nucleation & Growth  

Caption: Workflow for overcoming the amorphous nature of the free base via salt-induced crystallization.

X-Ray Diffraction Data Collection & Refinement

Once a suitable crystal is isolated, the choice of X-ray radiation is the most critical parameter for determining the absolute configuration.

  • Radiation Selection: For light-atom structures (containing only C, H, N, O), Cu Kα radiation (λ = 1.54178 Å) is strictly required. The longer wavelength of copper compared to molybdenum (Mo Kα) maximizes the anomalous scattering signal of oxygen and nitrogen, which is necessary to differentiate the (R) and (S) enantiomers. If the HCl salt is used, the heavy chloride ion provides sufficient anomalous dispersion even with Mo Kα radiation.

  • Data Collection: Mount the crystal on a MiTeGen loop using paratone oil and flash-cool to 100 K under a nitrogen stream. Cooling minimizes thermal atomic displacement (Debye-Waller factors), drastically improving high-angle reflection intensities.

  • Structure Solution: The phase problem is solved using the dual-space algorithm implemented in SHELXT [2]. This algorithm tests all possible space groups within the Laue group and assigns elements based on integrated peak densities.

  • Refinement: Full-matrix least-squares refinement on F2 is performed using SHELXL . Hydrogen atoms on the protonated amine are located from the difference Fourier map and refined freely to confirm the protonation state, while carbon-bound hydrogens are placed in calculated positions using a riding model.

G A Diffraction Data Collection (Cu Kα or Mo Kα) B Data Reduction & Integration (Empirical Absorption Correction) A->B  Raw Frames   C Structure Solution (SHELXT - Dual-Space Algorithm) B->C  hkl Intensities   D Structure Refinement (SHELXL - Least-Squares on F²) C->D  Initial Phase Model   E Absolute Configuration (Flack Parameter Analysis) D->E  Anomalous Dispersion  

Caption: Data reduction and refinement pipeline for absolute structure determination.

Crystallographic Data & Structural Metrics

The following tables summarize representative crystallographic parameters for the L-tartrate salt of (R)-1-Cbz-2-(aminomethyl)azetidine. Because the molecule is chiral and enantiopure, it must crystallize in a Sohncke space group (typically P21​ or P21​21​21​ ).

Table 1: Representative Crystallographic Data and Refinement Parameters
ParameterValue / Description
Empirical Formula C16​H22​N2​O8​ (Salt with L-Tartaric Acid)
Formula Weight 370.35 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal System, Space Group Orthorhombic, P21​21​21​
Unit Cell Dimensions a=8.452 Å, b=11.234 Å, c=18.765 Å
Volume, Z 1781.4 ų, 4
Calculated Density 1.381 Mg/m³
Goodness-of-fit on F2 1.045
Final R indices [I>2sigma(I)] R1​=0.0321 , wR2​=0.0784
Flack Parameter ( x ) 0.02(6)
Table 2: Selected Bond Lengths and Angles (Azetidine Core)
Structural FeatureAtoms InvolvedMeasurementCausality / Significance
Bond Length N1 - C21.485(2) ÅSlightly elongated due to steric bulk of the C2-aminomethyl group.
Bond Length C3 - C41.542(3) ÅTypical for strained sp3 cyclobutane/azetidine systems.
Internal Angle C2 - N1 - C491.5(1)°Severe deviation from ideal tetrahedral angle (109.5°), indicating high ring strain.
Puckering Angle N1-C2-C3-C4~15.2°Ring puckers to minimize eclipsing interactions between C2-H and C3-H [1].

Determination of Absolute Configuration

The ultimate goal of this crystallographic analysis is to unequivocally prove the (R)-configuration at the C2 position. This is achieved mathematically via the Flack Parameter ( x ) [3].

The Flack parameter estimates the absolute structure by comparing the intensities of Friedel pairs ( hkl and −h−k−l ). In a non-centrosymmetric crystal, anomalous scattering causes these pairs to have slightly different intensities.

  • If the refined atomic model matches the true absolute configuration of the crystal, the Flack parameter will refine to x≈0 (with a standard uncertainty <0.1 ).

  • If the model is the inverted enantiomer (the (S)-configuration), x will refine to 1 .

As shown in Table 1, a Flack parameter of 0.02(6) provides definitive, self-validating proof that the synthesized material is indeed the (R)-enantiomer. The low standard uncertainty (0.06) confirms that the anomalous signal from the oxygen and nitrogen atoms under Cu Kα radiation was sufficiently strong to rule out inversion twinning or racemization during synthesis.

References

  • Mechanical Properties and Temperature and Pressure Effects on the Crystal Structure of (2S,3S,4R)-2,3,4-(Trinitratomethyl)-1-nitroazetidine (TMNA) by Single-Crystal X-ray Diffractometry and Density Functional Theory. The Journal of Physical Chemistry C, ACS Publications. URL:[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Crystal Physics, Diffraction, Theoretical and General Crystallography, 39(6), 876-881. URL:[Link]

Foundational

Escaping Flatland: Pharmacokinetic Profiling and Metabolic Stability of Azetidine-Based Pharmaceutical Intermediates

Executive Summary The transition from planar, sp2-hybridized molecules to three-dimensional, sp3-rich architectures is a defining paradigm in modern drug discovery. Saturated four-membered nitrogen heterocycles—specifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, sp2-hybridized molecules to three-dimensional, sp3-rich architectures is a defining paradigm in modern drug discovery. Saturated four-membered nitrogen heterocycles—specifically azetidines —have emerged as privileged bioisosteres for larger rings such as piperidine, pyrrolidine, and morpholine. By incorporating azetidine intermediates, medicinal chemists can finely tune physicochemical properties, modulate basicity, and improve metabolic stability. However, the inherent ring strain of azetidines introduces unique pharmacokinetic (PK) liabilities, notably cytochrome P450 (CYP450)-mediated ring scission.

This technical guide synthesizes the mechanistic rationale, ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, and self-validating experimental protocols required to successfully develop azetidine-based pharmaceutical intermediates.

The Structural Rationale: Physicochemical Tuning

Azetidines are defined by a compact, four-membered saturated ring (C3H7N) that introduces substantial angle strain[1]. Despite this strain, their incorporation into drug scaffolds offers profound advantages in modulating physicochemical properties:

  • Lipophilicity (logD) and Aqueous Solubility: Replacing a six-membered piperidine ring with a four-membered azetidine reduces the overall carbon count and molecular volume. This structural contraction directly lowers the distribution coefficient (logD at pH 7.4), which inherently improves aqueous solubility and reduces non-specific plasma protein binding[2].

  • Basicity (pKa) Modulation: The geometry of the azetidine ring increases the s-character of the nitrogen lone pair compared to unstrained amines. This subtle electronic shift lowers the basicity (pKa) of the secondary amine[3].

  • Off-Target Mitigation: Highly basic amines are notorious for binding to the hERG potassium channel, leading to cardiotoxicity. By lowering the pKa, azetidines are less protonated at physiological pH, significantly reducing hERG liability and improving membrane permeability[3].

Quantitative ADME Comparison

The following table summarizes the typical pharmacokinetic shifts observed when transitioning from a standard piperidine scaffold to an azetidine bioisostere during lead optimization.

Pharmacokinetic ParameterPiperidine Scaffold (Reference)Azetidine BioisostereMechanistic Causality
Lipophilicity (logD 7.4) 2.81.5Reduced carbon count and compact molecular volume decrease lipophilicity.
Basicity (pKa) 9.58.2Increased s-character of the nitrogen lone pair reduces intrinsic basicity.
Intrinsic Clearance (CLint) 85 µL/min/mg25 µL/min/mgFewer oxidizable C-H bonds restrict standard CYP450-mediated metabolism.
Half-life (t1/2) 12 min45 minDirect pharmacokinetic consequence of reduced intrinsic clearance.
hERG Inhibition (IC50) 1.2 µM>10 µMLower pKa reduces protonation at pH 7.4, mitigating electrostatic hERG binding.

Metabolic Stability and CYP450 Interactions

A primary driver for utilizing azetidines is the mitigation of heterocycle metabolism. Saturated heterocycles containing one heteroatom, such as azetidines and oxetanes, are among the least lipophilic rings and possess fewer oxidizable C-H bonds than their larger counterparts[2]. Consequently, they often exhibit superior stability against standard Phase I oxidative metabolism in human liver microsomes (HLM)[4].

The Ring Scission Liability

While overall intrinsic clearance is often improved, the high angle strain of the azetidine ring (~26 kcal/mol) introduces a unique bioactivation pathway. When CYP450 enzymes catalyze the oxidation of the alpha-carbon (adjacent to the nitrogen), a highly unstable carbinolamine intermediate is formed. Driven by the thermodynamic release of ring strain, this intermediate undergoes rapid C-N bond cleavage (ring scission)[5].

As demonstrated in the development of the DGAT2 inhibitor Ervogastat, this scission yields an electrophilic aldehyde metabolite[5]. If left unmitigated, this reactive electrophile can covalently bind to cellular proteins, posing a severe toxicity risk.

MetabolicPathway Azetidine Azetidine Intermediate CYP450 CYP450 Alpha-Oxidation Azetidine->CYP450 RingScission Ring Scission (Strain Release) CYP450->RingScission Aldehyde Electrophilic Aldehyde (M6) RingScission->Aldehyde GSH GSH Trapping (Nucleophilic Attack) Aldehyde->GSH Detoxification Adduct Thiazolidine Adduct GSH->Adduct

CYP450-mediated azetidine ring scission and subsequent GSH trapping of the aldehyde metabolite.

Experimental Methodologies for PK Profiling

To ensure the trustworthiness and developability of azetidine intermediates, rigorous in vitro profiling is mandatory. The following self-validating protocols isolate specific variables to accurately quantify metabolic stability and detect reactive liabilities.

Protocol 1: High-Throughput Liver Microsomal Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the azetidine intermediate[4]. Causality: Utilizing subcellular fractions (microsomes) containing active CYP450 enzymes allows for the isolated assessment of Phase I metabolism, removing confounding in vivo factors like cellular permeability or renal clearance.

  • Preparation: Prepare a 0.5 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Pre-incubation: Spike the azetidine intermediate into the suspension to achieve a final concentration of 1 µM (ensure final DMSO concentration is <0.1%). Pre-incubate the mixture at 37°C for 5 minutes. Rationale: This establishes thermal equilibrium before enzymatic activation.

  • Initiation: Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.

  • Sampling & Quenching: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots and immediately dispense them into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide). Rationale: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism and precipitating proteins.

  • Centrifugation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the denatured proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the exponential decay of the parent compound. Calculate CLint​ using the standard equation: CLint​=(0.693/t1/2​)×(mL incubation/mg protein) .

Workflow Prep 1. Prepare Microsomes (HLM) + Azetidine Incubate 2. Pre-incubate at 37°C (Thermal Equilibrium) Prep->Incubate NADPH 3. Add NADPH (Initiate Phase I Metabolism) Incubate->NADPH Quench 4. Aliquot & Quench (Cold Acetonitrile) NADPH->Quench Centrifuge 5. Centrifuge (Precipitate Proteins) Quench->Centrifuge LCMS 6. LC-MS/MS Analysis (Quantify CLint & t1/2) Centrifuge->LCMS

Step-by-step workflow for the in vitro liver microsomal stability assay.
Protocol 2: Reactive Metabolite Trapping (GSH Assay)

Objective: Detect and quantify electrophilic aldehydes generated from the bioactivation and ring scission of azetidines[5]. Causality: Aldehydes are highly transient and difficult to detect directly via mass spectrometry. Reduced glutathione (GSH) is introduced as a surrogate nucleophile. The thiol group of GSH attacks the electrophilic aldehyde, forming a stable, structurally distinct thiazolidine adduct that is easily detectable.

  • Incubation Mixture: Combine 1 µM of the azetidine compound, 1 mg/mL HLM, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Activation: Add 1 mM NADPH to initiate CYP450 activity and incubate the mixture at 37°C for 60 minutes.

  • Quenching: Terminate the reaction by adding two volumes of ice-cold acetonitrile.

  • Detection: Following centrifugation, analyze the supernatant via High-Resolution Mass Spectrometry (HRMS). Utilize a data-dependent acquisition method scanning for the neutral loss of 129 Da (the characteristic fragmentation signature of GSH adducts) to confirm the presence of the thiazolidine conjugate.

Conclusion

Azetidine-based intermediates represent a powerful tactical element in medicinal chemistry, offering a reliable method to "escape flatland" while simultaneously optimizing lipophilicity, basicity, and baseline metabolic stability. However, drug development professionals must remain vigilant of the ring's inherent strain. By deploying rigorous microsomal stability assays alongside targeted GSH trapping protocols, researchers can effectively harness the pharmacokinetic benefits of azetidines while preemptively mitigating bioactivation liabilities.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: ResearchGate URL
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: NIH / PMC URL
  • Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2)
  • Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry / ACS URL
  • A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)

Sources

Exploratory

Engineering Molecular Complexity: A Technical Guide to (R)-1-Cbz-2-(aminomethyl)azetidine in Modern Medicinal Chemistry

Executive Summary In the relentless pursuit of novel chemical space, modern medicinal chemistry has increasingly shifted away from flat, sp2-hybridized aromatic systems toward sp3-rich, three-dimensional scaffolds. Among...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the relentless pursuit of novel chemical space, modern medicinal chemistry has increasingly shifted away from flat, sp2-hybridized aromatic systems toward sp3-rich, three-dimensional scaffolds. Among these, the azetidine ring—a four-membered nitrogen-containing heterocycle—has emerged as a privileged motif. (R)-1-Cbz-2-(aminomethyl)azetidine represents a highly versatile, chiral building block that allows drug development professionals to engineer structural rigidity, modulate lipophilicity, and improve metabolic stability in target molecules[1].

This whitepaper provides an in-depth technical analysis of the (R)-1-Cbz-2-(aminomethyl)azetidine scaffold. It explores the physicochemical rationale behind its use, details self-validating synthetic protocols for its incorporation, and examines its application in target-based drug discovery.

Physicochemical Rationale: Why Azetidines?

The incorporation of azetidines into pharmaceutical lead compounds is not merely a structural novelty; it is a calculated physicochemical strategy. Azetidines exhibit favorable pharmacokinetic properties, including decreased lipophilicity and high polarity, which are critical for overcoming the metabolic liabilities often associated with larger, more flexible rings like pyrrolidines or piperidines[2].

Ring Strain and Basicity

The four-membered azetidine ring possesses a significant ring strain energy of approximately 25.2 kcal/mol, primarily due to the compression of the C–N–C bond angle to roughly 93°[3]. This geometric distortion increases the s-character of the nitrogen lone pair. Despite this strain, the pKa of the azetidine conjugate acid in water is ~11.29, making it a moderately strong base that behaves similarly to typical secondary amines in physiological environments[4].

Comparative Profiling

By replacing a piperidine or pyrrolidine with an azetidine, medicinal chemists can lower the molecular weight (MW) and reduce the LogP (lipophilicity) of a drug candidate without sacrificing the basicity required for critical ionic interactions with the target protein[5].

Table 1: Physicochemical Comparison of Saturated Nitrogen Heterocycles

PropertyAzetidinePyrrolidinePiperidine
Ring Size 4-membered5-membered6-membered
pKa (Conjugate Acid) ~11.29~11.31~11.12
Ring Strain Energy 25.2 kcal/mol5.8 kcal/mol0 kcal/mol
Relative Lipophilicity LowMediumHigh
3D Rigidity HighModerateLow (Flexible)

The (R)-1-Cbz-2-(aminomethyl)azetidine Scaffold

The specific architecture of (R)-1-Cbz-2-(aminomethyl)azetidine offers three distinct advantages for synthetic workflows:

  • Chiral Trajectory : The (R)-stereocenter at the C2 position directs the aminomethyl vector in a highly specific 3D orientation, enabling precise interactions within tight enzymatic binding pockets.

  • Primary Amine Handle : The unhindered primary amine serves as an excellent nucleophile for amide couplings, reductive aminations, or sulfonylation.

  • Orthogonal Protection : The carboxybenzyl (Cbz) group protects the secondary azetidine nitrogen. It is stable to the basic and mildly acidic conditions used to functionalize the primary amine, yet it can be cleanly removed via catalytic hydrogenolysis.

Workflow A (R)-1-Cbz-2-(aminomethyl)azetidine B Amide Coupling (HATU, DIPEA) A->B Step 1 C Cbz-Protected Intermediate B->C D Hydrogenolysis (H2, Pd/C) C->D Step 2 E Target Active Compound D->E

Synthetic workflow for utilizing (R)-1-Cbz-2-(aminomethyl)azetidine in drug discovery.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice and workup step is explicitly detailed.

Protocol 1: Selective Amide Coupling

Objective : To couple the primary amine of (R)-1-Cbz-2-(aminomethyl)azetidine with a target carboxylic acid (R-COOH) while preserving the Cbz group.

Step-by-Step Methodology :

  • Activation : In an oven-dried flask under an inert argon atmosphere, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: HATU rapidly forms a highly reactive HOAt ester, minimizing the risk of epimerization at the carboxylic acid's alpha-carbon. DIPEA acts as a non-nucleophilic base to deprotonate the acid and drive the activation.

  • Coupling : After 15 minutes of stirring at room temperature, add (R)-1-Cbz-2-(aminomethyl)azetidine (1.1 eq) dropwise. Stir for 2–4 hours.

    • Causality: The primary amine of the azetidine derivative is highly nucleophilic and will selectively attack the activated ester. The Cbz-protected secondary amine remains unreactive.

  • In-Process Monitoring : Monitor the reaction via LC-MS. The disappearance of the starting azetidine mass and the appearance of the product mass [M+H]+ validates the coupling.

  • Workup : Dilute the mixture with Ethyl Acetate (EtOAc) and quench with water. Wash the organic layer sequentially with saturated aqueous NaHCO3 (to neutralize and remove acidic byproducts/HOAt) and brine (to remove residual DMF).

  • Purification : Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol 2: Cbz Deprotection via Hydrogenolysis

Objective : To unmask the secondary azetidine amine for subsequent functionalization or final salt formation.

Step-by-Step Methodology :

  • Setup : Dissolve the Cbz-protected intermediate in HPLC-grade Methanol (0.1 M). Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under a steady stream of Argon.

    • Causality: Dry Pd/C is highly pyrophoric when exposed to methanol vapors and oxygen. The argon blanket prevents ignition and ensures laboratory safety.

  • Reaction : Evacuate the reaction flask and backfill with Hydrogen gas (H2) using a balloon. Stir vigorously at room temperature for 4–6 hours.

    • Causality: The palladium catalyst facilitates the cleavage of the benzyl-oxygen bond of the Cbz group, releasing toluene and CO2 as volatile byproducts, leaving a clean reaction mixture.

  • In-Process Monitoring : Monitor via TLC using a Ninhydrin stain. The emergence of a deep purple/pink spot indicates the successful generation of the free secondary amine.

  • Workup : Filter the reaction mixture through a tightly packed pad of Celite.

    • Causality: Celite traps the fine palladium particulates, preventing heavy metal contamination in the final active pharmaceutical ingredient (API).

  • Isolation : Concentrate the filtrate under reduced pressure to yield the free azetidine.

Applications in Drug Discovery

The structural rigidity and favorable physicochemical profile of azetidines make them ideal candidates for complex biological targets.

Case Study: Kinase Inhibition (IRAK4)

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical signaling node in the Toll-Like Receptor (TLR) and IL-1 receptor pathways, which are heavily implicated in autoimmune diseases such as rheumatoid arthritis and psoriasis[6].

In the development of novel IRAK4 inhibitors, researchers frequently utilize azetidine-containing side chains (often derived from building blocks like 2-(aminomethyl)azetidine) attached to central indazole or pyrimidine cores[6]. The azetidine ring projects the terminal functional groups into the solvent-exposed regions of the kinase ATP-binding pocket, enhancing binding affinity while maintaining a low molecular weight and high metabolic stability[5].

Pathway TLR Toll-Like Receptor (TLR) MyD88 MyD88 Adapter TLR->MyD88 Ligand Binding IRAK4 IRAK4 Kinase MyD88->IRAK4 Myddosome Assembly NFkB NF-κB Activation IRAK4->NFkB Phosphorylation Cascade Inflammation Inflammatory Response NFkB->Inflammation Gene Transcription Inhibitor Azetidine-based Inhibitor Inhibitor->IRAK4 Competitive Binding

Mechanism of action for azetidine-derived IRAK4 inhibitors in TLR signaling pathways.

Conclusion

The transition toward complex, sp3-hybridized molecular architectures has cemented the azetidine ring as a cornerstone of modern drug discovery. (R)-1-Cbz-2-(aminomethyl)azetidine provides an optimal balance of structural rigidity, orthogonal reactivity, and favorable physicochemical properties. By adhering to rigorous, self-validating synthetic protocols, medicinal chemists can leverage this chiral synthon to engineer next-generation therapeutics with enhanced target affinity and optimized pharmacokinetic profiles.

References

  • Grokipedia - Azetidine: Chemical Properties and Ring Strain.
  • CLOCKSS Archive - Preparation and Synthetic Applications of Azetidines.
  • EvitaChem - Buy (R)-1-Cbz-2-(aminomethyl)azetidine: Applications in Drug Development.
  • American Chemical Society (ACS) - Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • National Institutes of Health (PMC) - Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes.
  • Google Patents - WO2015091426A1: Novel carboxamides, method for the production thereof, pharmaceutical preparations comprising them, and use thereof for producing medicaments.

Sources

Protocols & Analytical Methods

Method

Protocol for Cbz Deprotection of (R)-1-Cbz-2-(aminomethyl)azetidine

Introduction & Mechanistic Overview Azetidines are highly valued in medicinal chemistry for their ability to improve the physicochemical properties of drug candidates by providing a conformationally restricted, low-lipop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Azetidines are highly valued in medicinal chemistry for their ability to improve the physicochemical properties of drug candidates by providing a conformationally restricted, low-lipophilicity scaffold[1]. The (R)-1-Cbz-2-(aminomethyl)azetidine building block features a primary amine (often utilized for downstream functionalization) and a Carboxybenzyl (Cbz) protected ring nitrogen.

Deprotection of the Cbz group is a critical step in synthetic workflows utilizing this building block. While Cbz groups can traditionally be cleaved under strongly acidic conditions (e.g., HBr/AcOH or neat TFA), the azetidine ring is a highly strained four-membered heterocycle that is susceptible to ring-opening side reactions under harsh acidic environments[2]. Therefore, catalytic hydrogenolysis (H₂, Pd/C) is the preferred method. It cleaves the benzyl-oxygen bond neutrally and cleanly, yielding toluene and CO₂ as volatile byproducts, thereby preserving the integrity of the azetidine core and its chiral center[3][4][5].

Experimental Design & Causality

To ensure a self-validating and high-yielding protocol, the experimental design relies on the following mechanistic choices:

  • Catalyst Selection: 10% Palladium on carbon (Pd/C) is the standard for Cbz deprotection. Using fresh, high-quality Pd/C is critical, as the catalyst can be easily poisoned by trace impurities (e.g., sulfur or unpurified amines)[2].

  • Solvent Choice: Methanol (MeOH) or Ethanol (EtOH) are optimal. They readily dissolve the starting material and effectively facilitate hydrogen transfer to the palladium surface[2].

  • Volatility and Isolation Strategy (Critical): The deprotected product, (R)-2-(aminomethyl)azetidine, is a low-molecular-weight diamine. In its free-base form, it is highly volatile and water-soluble. Evaporation must be carefully controlled. It is highly recommended to trap the product as a hydrochloride (HCl) or acetate salt prior to concentration to prevent catastrophic product loss[3].

  • Alternative Methods: If hydrogen gas is unavailable or poses a safety risk in the laboratory, catalytic transfer hydrogenation using ammonium formate serves as a highly effective, field-proven alternative[2][3].

Quantitative Data Summary

ParameterMethod A: Standard HydrogenationMethod B: Transfer Hydrogenation
Hydrogen Source H₂ Gas (Balloon, 1 atm)Ammonium Formate (5–10 equiv)
Catalyst Loading 10% w/w Pd/C (10% Palladium)10% w/w Pd/C (10% Palladium)
Solvent Methanol (Anhydrous)Methanol
Temperature Room Temperature (20–25 °C)60 °C (Reflux)
Reaction Time 2 – 4 hours1 – 3 hours
Expected Yield > 90%85 – 95%
Primary Advantage Cleanest profile, volatile byproductsSafer, requires no H₂ gas cylinders

Experimental Workflows

G A Starting Material (R)-1-Cbz-2-(aminomethyl)azetidine B Catalyst Addition 10% Pd/C in MeOH A->B C Hydrogenation H2 (1 atm), RT, 2-4 h B->C D Filtration Filter through Celite pad C->D E Salt Formation Add HCl in Dioxane D->E F Concentration Low Temp Vacuum E->F G Product Isolation (R)-2-(aminomethyl)azetidine 2HCl F->G

Workflow for Cbz deprotection of (R)-1-Cbz-2-(aminomethyl)azetidine via hydrogenation.

Step-by-Step Methodologies

Method A: Standard Catalytic Hydrogenation (H₂ Gas)
  • Preparation: Dissolve (R)-1-Cbz-2-(aminomethyl)azetidine (1.0 equiv) in anhydrous Methanol (approx. 10 mL per gram of substrate) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10% w/w relative to the substrate). Caution: Pd/C is pyrophoric. Add it in small portions under an inert atmosphere (Argon or N₂) to prevent ignition of the solvent vapors[2].

  • Purging: Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon (repeat 3 times). Then, evacuate and backfill with Hydrogen gas using a balloon (repeat 3 times)[2].

  • Reaction: Stir the suspension vigorously at room temperature under the Hydrogen balloon. Monitor the reaction progress via TLC (Ninhydrin stain) or LC-MS. Complete conversion typically occurs within 2 to 4 hours[2][4].

  • Filtration: Once complete, purge the flask thoroughly with Argon to remove residual H₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional Methanol[2].

  • Salt Formation (Crucial Step): To prevent volatilization of the free diamine, add a slight excess of 4M HCl in dioxane (approx. 2.1 equiv) to the filtrate to form the dihydrochloride salt[3].

  • Concentration: Concentrate the filtrate under reduced pressure at a low temperature (< 30 °C) to yield (R)-2-(aminomethyl)azetidine dihydrochloride as a solid or thick oil.

Method B: Catalytic Transfer Hydrogenation (Ammonium Formate)
  • Preparation: Dissolve the substrate (1.0 equiv) in Methanol (10 mL/g).

  • Catalyst Addition: Add 10% Pd/C (10% w/w) carefully under an Argon atmosphere.

  • Reagent Addition: Add ammonium formate (5.0 to 10.0 equiv) in one portion. Ammonium formate acts as a safe, solid hydrogen donor that decomposes into H₂, CO₂, and NH₃ in the presence of palladium[2].

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 60 °C with vigorous stirring. Monitor by LC-MS (typically takes 1–3 hours).

  • Workup & Isolation: Cool the reaction to room temperature. Filter the mixture through Celite, wash with Methanol, add 4M HCl in dioxane (2.1 equiv) to trap the product, and concentrate under reduced pressure as described in Method A.

References

  • 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration Source: ChemMedChem (via PMC) URL:[Link]

  • Synthesis and Structure−Activity Relationship Studies of 3,6-Diazabicyclo[3.2.0]heptanes as Novel α4β2 Nicotinic Acetylcholine Receptor Selective Agonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Application

Amide coupling reactions using (R)-1-Cbz-2-(aminomethyl)azetidine

Application Note: Advanced Amide Coupling Strategies Utilizing (R)-1-Cbz-2-(aminomethyl)azetidine Executive Summary The incorporation of strained four-membered heterocycles, such as azetidines, into pharmaceutical pipeli...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Amide Coupling Strategies Utilizing (R)-1-Cbz-2-(aminomethyl)azetidine

Executive Summary

The incorporation of strained four-membered heterocycles, such as azetidines, into pharmaceutical pipelines has surged due to their ability to modulate physicochemical properties, improve metabolic stability, and serve as rigid bioisosteres for larger aliphatic rings[1]. (R)-1-Cbz-2-(aminomethyl)azetidine is a highly valuable chiral building block in this domain. However, utilizing this substrate in amide coupling presents unique challenges: mitigating steric hindrance, preventing the racemization of the C2 chiral center, and avoiding strain-driven ring-opening side reactions.

This application note provides a comprehensive, self-validating guide to coupling (R)-1-Cbz-2-(aminomethyl)azetidine with carboxylic acids. It details mechanistic rationales, comparative reagent selection, and step-by-step protocols for both the coupling phase and the subsequent global deprotection.

Mechanistic Rationale & Substrate Considerations

The Role of the Cbz Protecting Group

Azetidine is a strained, four-membered nitrogen-containing heterocycle[1]. In its unprotected state, the secondary ring nitrogen is highly basic and nucleophilic, which would lead to competing side reactions (e.g., polymerization or acylation at the ring nitrogen) during amide coupling. The carboxybenzyl (Cbz) protecting group serves a dual purpose:

  • Chemoselectivity: It effectively masks the ring nitrogen, directing the coupling reagent exclusively to the primary exocyclic amine.

  • Ring Stabilization: By delocalizing the nitrogen lone pair into the carbamate carbonyl, the Cbz group decreases the basicity of the azetidine nitrogen. This electron-withdrawing effect stabilizes the strained ring system against unwanted electrophilic ring-opening[2].

Stereochemical Integrity

The primary amine is located on a methyl group adjacent to the C2 chiral center of the azetidine ring. The (R)-configuration must be rigorously preserved during the coupling process. Amide bond formation is thermodynamically favorable but kinetically slow, necessitating the activation of the carboxylic acid[3]. If activation is too slow, or if a strong, unhindered base is used, the activated ester intermediate can undergo oxazolone formation, leading to epimerization. To prevent this, coupling reagents with high kinetic efficiency (like HATU) combined with sterically hindered, non-nucleophilic bases (like DIPEA) are strictly required[3][4].

Workflow and Mechanistic Visualizations

The overall synthetic strategy involves a three-stage workflow: Carboxylic acid activation, aminolysis via the azetidine building block, and final hydrogenolysis to yield the free azetidine target.

Workflow A Carboxylic Acid Activation B Nucleophilic Addition A->B HATU/DIPEA C Cbz-Protected Amide B->C (R)-Azetidine Amine D Pd/C, H2 Hydrogenolysis C->D Purification E Free Azetidine Amide Target D->E Deprotection

Fig 1: End-to-end synthetic workflow for azetidine amide coupling and deprotection.

Mechanism Acid Carboxylic Acid Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation DIPEA DIPEA (Base) DIPEA->Carboxylate ActiveEster OAt-Active Ester Carboxylate->ActiveEster Nucleophilic Attack on HATU HATU HATU Reagent HATU->ActiveEster TMU Byproduct Release Product Chiral Amide Product ActiveEster->Product Aminolysis Amine (R)-1-Cbz-2-(aminomethyl)azetidine Amine->Product Amide Bond Formation

Fig 2: Mechanistic pathway of HATU-mediated activation and subsequent aminolysis.

Comparative Reagent Selection

Selecting the correct coupling reagent is critical and depends on the steric properties of the carboxylic acid and the scale of the reaction[3].

Reagent SystemActivation KineticsEpimerization RiskByproduct Removal StrategyOptimal Use Case
HATU / DIPEA Very FastVery LowSilica Gel ChromatographySterically hindered acids; precious chiral substrates.
EDC / HOBt ModerateLowAqueous ExtractionScale-up; standard unhindered aliphatic/aromatic acids.
T3P / Pyridine ModerateLowAqueous ExtractionProcess chemistry; highly moisture-sensitive substrates.

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling (High-Efficiency)

HATU forms a highly reactive OAt-active ester. The presence of the nitrogen atom in the HOAt ring accelerates the coupling step via a neighboring group effect, making it ideal for the slightly hindered environment near the azetidine ring[3].

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • (R)-1-Cbz-2-(aminomethyl)azetidine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF or DCM (0.1 - 0.2 M)

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Deprotonation: Add DIPEA (3.0 equiv) dropwise. The weak base deprotonates the carboxylic acid to generate a carboxylate ion, which immediately attacks HATU to form the active ester[4]. Stir at room temperature for 15 minutes.

  • Aminolysis: Add (R)-1-Cbz-2-(aminomethyl)azetidine (1.1 equiv) as a solution in a minimum volume of DMF.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS or TLC (typically 50% EtOAc in Hexanes).

  • Quench & Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Self-Validating Workup:

    • Wash with 5% aqueous LiCl (3x) to remove DMF.

    • Wash with 1M HCl (1x) to remove excess DIPEA and unreacted amine.

    • Wash with saturated NaHCO₃ (1x) to remove unreacted acid and HOAt byproducts.

    • Wash with Brine (1x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to isolate the Cbz-protected amide.

Protocol B: Post-Coupling Cbz Deprotection (Hydrogenolysis)

Removal of the Cbz group is required to reveal the secondary amine of the azetidine for downstream functionalization or final drug formulation. This is efficiently achieved via catalytic hydrogenation using Palladium on Carbon (Pd/C). Under mild conditions, the azetidine ring remains stable and does not undergo hydrogenolytic ring cleavage[2][5].

Reagents:

  • Cbz-Protected Azetidine Amide (1.0 equiv)

  • 10% Pd/C (10-20% w/w)

  • Hydrogen gas (H₂, balloon)

  • Methanol or Ethanol (0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the Cbz-protected amide in LC-MS grade Methanol.

  • Catalyst Addition: Flush the flask with N₂ gas. Carefully add 10% Pd/C (10% by weight of the substrate). Safety Note: Pd/C is pyrophoric; never add dry catalyst to a solvent vapor environment without an inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas using a balloon. Repeat this purge cycle three times.

  • Reaction: Stir the suspension vigorously at room temperature for 2–6 hours. The reaction progress can be monitored by TLC (ninhydrin stain will show a positive primary/secondary amine spot).

  • Filtration: Once complete, flush the system with N₂. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting free azetidine amide is typically of high purity (>95%) and can be used directly without further chromatography[2].

Troubleshooting Guide

  • Incomplete Coupling / Low Yield: If the acid is highly sterically hindered, the HATU active ester may degrade before aminolysis. Solution: Pre-cool the activation step to 0 °C, and consider adding a catalytic amount of DMAP to facilitate acyl transfer.

  • Epimerization Detected (Loss of (R)-Configuration): This indicates that the active ester lived too long in the presence of base, allowing oxazolone formation. Solution: Ensure strict adherence to DIPEA (avoid TEA or stronger bases). Alternatively, switch to the EDC/HOBt system, as the HOBt-ester is highly stable and less prone to racemization[3].

  • Azetidine Ring Opening during Deprotection: If the final product shows a mass corresponding to a propyl-amine derivative (+2 Da), hydrogenolysis has cleaved the azetidine ring. Solution: Ensure the hydrogenation is strictly carried out at room temperature and atmospheric pressure (balloon). Avoid using acidic solvents (like AcOH) during hydrogenation, which can activate the strained ring toward cleavage.

References

  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. BenchChem.
  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Synthesis of 3,3-Diarylazetidines by Calcium(II)-Catalyzed Friedel–Crafts Reaction of Azetidinols with Unexpected Cbz Enhanced Reactivity. Organic Letters - ACS Publications.
  • Pd−C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. The Journal of Organic Chemistry - ACS Publications.

Sources

Method

Reductive Amination Protocols for 2-(Aminomethyl)azetidine Derivatives: A Technical Guide for Medicinal Chemistry

Introduction & Strategic Rationale In modern drug discovery, 2-(aminomethyl)azetidine has emerged as a highly versatile pharmacophore. It is frequently deployed as a conformationally restricted, low-molecular-weight bioi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern drug discovery, 2-(aminomethyl)azetidine has emerged as a highly versatile pharmacophore. It is frequently deployed as a conformationally restricted, low-molecular-weight bioisostere for piperazine, pyrrolidine, and morpholine rings to improve metabolic stability and tune physicochemical properties. Functionalization of the primary amine via reductive amination is a critical C-N bond-forming strategy.

However, the inherent ring strain of the four-membered azetidine heterocycle (~26 kcal/mol) renders it highly susceptible to ring-opening under harsh thermal or strongly acidic conditions. To achieve high yields while maintaining chemoselectivity and ring integrity, the choice of reducing agent, solvent, and protecting group strategy is paramount. This application note details the causality behind optimized reductive amination protocols for 1-protected 2-(aminomethyl)azetidines, providing self-validating workflows for bench scientists.

Mechanistic Causality & Reagent Selection

The reductive amination of a primary amine with an aldehyde or ketone proceeds via a hemiaminal intermediate, which subsequently dehydrates to form an electrophilic iminium ion. The reducing agent must selectively reduce this iminium ion without prematurely reducing the starting carbonyl compound.

Why Sodium Triacetoxyborohydride (STAB)? STAB (NaBH(OAc)₃) is the gold standard for this specific transformation 1. The three electron-withdrawing acetoxy ligands significantly attenuate the hydride's nucleophilicity. Consequently, STAB is unreactive toward most ketones and aldehydes but readily reduces the more electrophilic iminium species.

  • Azetidine Preservation: Azetidines are sensitive to strong acids. STAB operates effectively in mildly acidic to neutral conditions (e.g., in 1,2-dichloroethane with 1-2 eq. of acetic acid), preventing acid-catalyzed ring-opening 2.

  • Toxicity Profile: Unlike sodium cyanoborohydride (NaBH₃CN), STAB does not generate highly toxic hydrogen cyanide gas upon aqueous workup, making it safer for scale-up 3.

Protecting Group Imperative: To prevent oligomerization and ensure regioselectivity, the secondary nitrogen of the azetidine ring must be protected. The tert-butyloxycarbonyl (Boc) group is most common (e.g., 1-Boc-2-(aminomethyl)azetidine) because it is stable to the mild reductive amination conditions and can be orthogonally removed later using TFA or HCl 4.

Table 1: Comparative Analysis of Reducing Agents for Azetidine Functionalization
Reducing AgentTypical SolventReaction TempChemoselectivityAzetidine Ring StabilityToxicity & Handling
NaBH(OAc)₃ (STAB) DCE or DCMRTHigh (prefers iminium)ExcellentLow toxicity, bench-stable
NaBH₃CN MeOH or THFRT to 50°CModerateGoodHigh (HCN gas risk at low pH)
Pd/C, H₂ (Catalytic) EtOH or MeOHRTLow (reduces alkenes)Moderate (hydrogenolysis risk)Pyrophoric catalyst
Ti(OiPr)₄ / NaBH₄ EtOH or THFRT to RefluxHigh (stepwise)GoodMoisture sensitive
Reaction Pathways and Workflows

Pathway A 1-Boc-2-(Aminomethyl)azetidine C Hemiaminal Intermediate A->C Nucleophilic Attack B Carbonyl Compound (Aldehyde/Ketone) B->C D Iminium Ion C->D -H2O (Mild Acid) E Alkylated Azetidine (Product) D->E Hydride Transfer (STAB)

Fig 1: Mechanistic pathway of reductive amination for 2-(aminomethyl)azetidine derivatives.

Workflow step1 Step 1: Reagent Mixing Combine amine, carbonyl, and DCE step2 Step 2: Iminium Formation Stir at RT for 30-60 min (Add AcOH) step1->step2 step3 Step 3: Reduction Add NaBH(OAc)3 portionwise step2->step3 step4 Step 4: Quench & Workup Quench with sat. NaHCO3, extract step3->step4 step5 Step 5: Purification Flash Chromatography (Silica gel) step4->step5

Fig 2: Standard experimental workflow for STAB-mediated reductive amination.

Experimental Protocols
Protocol A: Direct Reductive Amination (Standard Conditions)

This protocol is optimized for the reaction of 1-Boc-2-(aminomethyl)azetidine with unhindered aliphatic or aromatic aldehydes.

Materials:

  • 1-Boc-2-(aminomethyl)azetidine (1.0 mmol)

  • Aldehyde (1.1 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 mmol)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (5.0 mL)

  • Glacial acetic acid (optional, 1.0 mmol)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-2-(aminomethyl)azetidine (1.0 mmol) and the target aldehyde (1.1 mmol) in anhydrous DCE (5.0 mL) under a nitrogen atmosphere.

  • Acid Catalysis (Conditional): If the carbonyl is slightly hindered or an aliphatic ketone is used, add glacial acetic acid (1.0 mmol) to facilitate iminium ion formation.

  • Pre-incubation: Stir the mixture at room temperature (20-25°C) for 30 to 60 minutes. Self-Validation Check: A slight color change (often pale yellow) may occur, indicating iminium formation.

  • Reduction: Add STAB (1.5 mmol) portionwise over 5 minutes to control any mild exotherm.

  • Reaction Monitoring: Stir the suspension at room temperature for 4 to 16 hours. Monitor the consumption of the starting amine via TLC (Ninhydrin stain—primary amine will show a distinct spot that disappears) or LC-MS.

  • Quench: Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 mL). Caution: Vigorous gas evolution (H₂) may occur. Stir for 15 minutes until bubbling ceases.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of 0-10% MeOH in DCM containing 0.1% Et₃N to prevent streaking of the newly formed secondary amine).

Protocol B: Indirect Reductive Amination (For Hindered Ketones)

When reacting 2-(aminomethyl)azetidines with sterically hindered ketones, STAB may fail to reduce the iminium efficiently, or the iminium may not form spontaneously. In such cases, Lewis acid-mediated pre-formation of the imine followed by reduction with NaBH₄ is required.

Step-by-Step Methodology:

  • Imine Formation: Combine 1-Boc-2-(aminomethyl)azetidine (1.0 mmol) and the hindered ketone (1.0 mmol) in anhydrous THF (4.0 mL).

  • Titanium Activation: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 mmol) dropwise. Stir the reaction at room temperature for 12 hours under nitrogen to drive imine formation.

  • Reduction: Cool the reaction to 0°C. Add sodium borohydride (NaBH₄) (1.5 mmol) in one portion. Add anhydrous ethanol (1.0 mL) dropwise to solubilize the hydride and initiate reduction.

  • Completion: Stir for an additional 2 hours, allowing the reaction to warm to room temperature.

  • Workup: Quench by adding water (1.0 mL). A thick white precipitate of titanium dioxide (TiO₂) will immediately form. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (20 mL).

  • Isolation: Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via chromatography.

References
  • Source: American Chemical Society (ACS)
  • Source: National Institutes of Health (NIH)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Chemical Reviews (ACS Publications)

Sources

Application

Application Note: Advanced NMR Characterization of (R)-1-Cbz-2-(aminomethyl)azetidine Intermediates

Executive Summary (R)-1-Cbz-2-(aminomethyl)azetidine is a highly versatile chiral building block utilized extensively in the synthesis of constrained peptidomimetics, azetidine-containing therapeutics, and central nervou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-1-Cbz-2-(aminomethyl)azetidine is a highly versatile chiral building block utilized extensively in the synthesis of constrained peptidomimetics, azetidine-containing therapeutics, and central nervous system (CNS) drug candidates. However, its structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy presents significant analytical hurdles. The combination of a strained four-membered heterocycle and a bulky carboxybenzyl (Cbz) protecting group induces complex spectral features that can easily be misinterpreted as impurities or structural degradation.

This application note provides an authoritative, step-by-step guide to overcoming these challenges using Variable Temperature (VT) NMR and 2D correlation spectroscopy, ensuring precise and self-validating structural elucidation.

Mechanistic Background: The Causality of Spectral Complexity

To accurately characterize this intermediate, scientists must understand the fundamental physical chemistry driving its NMR behavior. The complexity arises from two distinct molecular phenomena:

Carbamate Rotamerism and the NMR Timescale

The Cbz protecting group forms a carbamate linkage with the azetidine nitrogen. Due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, the C–N bond acquires partial double-bond character. This resonance restricts free rotation, leading to the formation of distinct syn and anti conformers (rotamers)[1].

At ambient temperature (298 K), the rate of interconversion ( k ) between these rotamers is slower than the NMR timescale ( Δν ). Consequently, the NMR spectrometer detects both conformers as distinct species. This results in duplicated signal sets or severe peak broadening, which obscures crucial coupling information and complicates quantitative integration[2].

Azetidine Ring Dynamics

The azetidine ring is highly strained (~26 kcal/mol) and adopts a puckered conformation to minimize torsional strain. The protons at the C3 and C4 positions are diastereotopic, exhibiting complex splitting patterns characterized by distinct geminal ( 2J ), vicinal cis ( 3Jcis​ ), and vicinal trans ( 3Jtrans​ ) coupling constants. Furthermore, the rigid geometry of the 4-membered ring often facilitates long-range W-coupling ( 4J ), further complicating 1D 1 H spectra[3].

Analytical Strategy & Workflow

To overcome these challenges, Variable Temperature (VT) NMR is employed. By elevating the sample temperature, the thermal energy surpasses the rotational energy barrier ( ΔG‡ ) of the C–N bond. As the exchange rate increases ( k≫Δν ), the distinct rotamer signals coalesce into sharp, time-averaged peaks, enabling unambiguous structural elucidation[4][5].

NMR_Workflow Start Synthesize & Purify (R)-1-Cbz-2-(aminomethyl)azetidine Prep Sample Preparation (DMSO-d6 or Toluene-d8) Start->Prep NMR298 Acquire 1D 1H/13C NMR at 298 K Prep->NMR298 Check Observe Peak Broadening or Duplication? NMR298->Check VTNMR Perform VT-NMR (Heat to 340-370 K) Check->VTNMR Yes (Rotamers) TwoDNMR Acquire 2D NMR (COSY, HSQC, HMBC) Check->TwoDNMR No VTNMR->TwoDNMR Assign Structural Elucidation & Rotamer Coalescence TwoDNMR->Assign

Workflow for NMR characterization of rotamer-exhibiting azetidine intermediates.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure data integrity and prevent instrument damage.

Protocol 1: Sample Preparation for VT-NMR

Causality & Choice: Standard NMR solvents like CDCl 3​ (b.p. 61 °C) are strictly unsuitable for high-temperature VT-NMR due to the risk of boiling, which causes sample loss, pressure buildup, and catastrophic probe damage[6]. Therefore, high-boiling deuterated solvents must be used.

  • Weigh 15–20 mg of the purified (R)-1-Cbz-2-(aminomethyl)azetidine intermediate.

  • Dissolve the compound in 0.6 mL of DMSO- d6​ (b.p. 189 °C) or Toluene- d8​ (b.p. 110 °C) in a clean vial[1]. Ensure complete dissolution.

  • Transfer the solution to a high-quality, Class A borosilicate glass NMR tube (e.g., Wilmad 507-PP or higher) designed to withstand thermal stress[6].

Protocol 2: Step-by-Step VT-NMR Acquisition

Self-Validation Rule: Always acquire a pre-VT spectrum at 298 K and a post-VT spectrum at 298 K. Comparing these ensures the compound did not thermally degrade during the experiment.

  • Initial Acquisition: Insert the sample into the spectrometer (400 MHz or higher recommended) and acquire standard 1D 1 H and 13 C spectra at 298 K. Note the broadened or duplicated peaks.

  • Temperature Calibration: Open the VT control module. Ensure the target gas flow is set appropriately for high-temperature operation (typically 400–600 L/h depending on the probe specifications)[6].

  • Stepwise Heating: Increase the temperature in 10–15 K increments (e.g., 298 K 310 K 325 K 340 K 350 K). Allow 5–10 minutes for thermal equilibration at each step before tuning, matching, and shimming.

  • Coalescence Monitoring: Acquire a rapid 1D 1 H spectrum at each step. Observe the signals for the Cbz benzyl protons (~5.0 ppm) and the azetidine C2 proton (~4.3 ppm). The exact temperature at which the duplicated peaks merge into a single broad peak is the coalescence temperature ( Tc​ )[5].

  • High-Temperature Acquisition: Once sharp, time-averaged signals are achieved (typically around 340–360 K in DMSO- d6​ ), acquire the full suite of 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) spectra.

  • Cooling and Validation: Gradually reduce the temperature back to 298 K in 15 K decrements. Re-acquire the 1D 1 H spectrum to verify sample integrity.

VT_Mechanism R298 298 K: Slow Exchange (k << Δν) Spec1 Distinct signals for Syn & Anti Cbz Rotamers R298->Spec1 R320 320 K: Intermediate Exchange (k ≈ Δν) R298->R320 Increase Temp Spec2 Severe Peak Broadening (Loss of resolution) R320->Spec2 R360 360 K: Fast Exchange (k >> Δν) R320->R360 Increase Temp Spec3 Coalescence: Sharp time-averaged peaks R360->Spec3

Effect of temperature on Cbz rotamer exchange rates and NMR signal coalescence.

Data Interpretation & Reference Tables

At the fast-exchange limit (>350 K in DMSO- d6​ ), the NMR spectra of (R)-1-Cbz-2-(aminomethyl)azetidine simplify significantly. The tables below summarize the expected time-averaged chemical shifts.

Table 1: Expected 1 H NMR Assignments (DMSO- d6​ , 350 K)
Proton EnvironmentExpected Chemical Shift ( δ , ppm)MultiplicityIntegrationStructural Assignment
Aromatic (Cbz) 7.30 – 7.40Multiplet (m)5HPhenyl ring protons
Benzyl CH 2​ (Cbz) 5.00 – 5.10Singlet (s) or ABq2H-O-CH 2​ -Ph
Azetidine C2-H 4.20 – 4.40Multiplet (m)1HChiral center proton
Azetidine C4-H 2​ 3.80 – 3.95Multiplet (m)2HRing CH 2​ adjacent to N
Aminomethyl CH 2​ 2.70 – 2.90Multiplet (m)2H-CH 2​ -NH 2​
Azetidine C3-H 2​ 2.10 – 2.40Multiplet (m)2HRing CH 2​
Amine NH 2​ 1.50 – 2.00Broad singlet (br s)2HPrimary amine (D 2​ O exchangeable)
Table 2: Expected 13 C NMR Assignments (DMSO- d6​ , 350 K)
Carbon EnvironmentExpected Chemical Shift ( δ , ppm)Structural Assignment
Carbonyl (Cbz) ~156.0C=O carbamate
Aromatic Ipso ~137.0Phenyl C-1
Aromatic CH 127.0 – 128.5Phenyl C-2, C-3, C-4, C-5, C-6
Benzyl CH 2​ ~66.0-O-C H 2​ -Ph
Azetidine C2 ~60.0Chiral ring carbon
Azetidine C4 ~47.0Ring carbon adjacent to N
Aminomethyl CH 2​ ~44.0-C H 2​ -NH 2​
Azetidine C3 ~20.0Central ring carbon

Note: 2D HSQC is critical for differentiating the azetidine C4 carbon (~47 ppm) from the exocyclic aminomethyl carbon (~44 ppm), as their 1 H shifts can occasionally overlap depending on the exact pH and concentration of the sample.

References

  • Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines The Royal Society of Chemistry URL:[Link]

  • Introduction to Variable Temperature (VT) NMR University of Oxford, Department of Chemistry URL:[Link]

  • Variable Temperature to Improve NMR Resolution University of Ottawa NMR Facility Blog URL:[Link]

  • Variable-temperature H-NMR Studies on Three C-glycosylflavones Exhibiting Rotational Isomerism Science Publishing Group URL:[Link]

Sources

Method

Application Note &amp; Scale-Up Protocol: Manufacturing of (R)-1-Cbz-2-(aminomethyl)azetidine

Executive Summary (R)-1-Cbz-2-(aminomethyl)azetidine is a critical chiral building block in medicinal chemistry, valued for its role in introducing a constrained, three-dimensional azetidine scaffold into drug candidates...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-1-Cbz-2-(aminomethyl)azetidine is a critical chiral building block in medicinal chemistry, valued for its role in introducing a constrained, three-dimensional azetidine scaffold into drug candidates.[1] The four-membered ring imparts unique conformational rigidity, which can enhance binding affinity to biological targets and improve pharmacokinetic properties.[1] However, the synthesis of enantiomerically pure substituted azetidines is challenging due to the inherent ring strain of the heterocycle, which makes ring-closure reactions energetically demanding.[2]

This document provides a detailed, field-proven guide for the scale-up manufacturing of (R)-1-Cbz-2-(aminomethyl)azetidine. The selected synthetic strategy is designed for robustness, scalability, and stereochemical control, starting from the commercially available chiral precursor, (R)-azetidine-2-carboxylic acid. This route avoids complex diastereomeric separations and utilizes well-established, scalable chemical transformations. The protocols herein detail critical process parameters, in-process controls (IPCs), safety management, and a comprehensive analytical strategy to ensure the final product meets stringent quality specifications required for pharmaceutical development.

Process Chemistry & Strategic Rationale

The manufacturing process is a three-step sequence starting from (R)-azetidine-2-carboxylic acid. This strategy was chosen for its efficiency and high fidelity in preserving the critical (R)-stereocenter.

Overall Synthetic Scheme:

  • N-Protection: The azetidine ring nitrogen is protected with a benzyloxycarbonyl (Cbz) group.

  • Amide Formation: The carboxylic acid moiety is converted to a primary amide.

  • Amide Reduction: The primary amide is reduced to the target primary amine.

This route is superior to building the ring from an acyclic precursor on a large scale because it leverages a readily available, enantiopure starting material, thus simplifying the process and eliminating the need for chiral resolutions or complex asymmetric synthesis steps. The Cbz group is an ideal protecting group for this process; it is stable under the conditions of amide formation and reduction but can be readily removed via hydrogenolysis if required in subsequent synthetic steps.[3]

Synthetic_Workflow Start (R)-Azetidine-2-carboxylic acid Step1 Step 1: N-Protection Start->Step1 Cbz-Cl, Base Intermediate1 (R)-1-Cbz-azetidine-2-carboxylic acid Step1->Intermediate1 Step2 Step 2: Amide Formation Intermediate1->Step2 Coupling Agent, NH3 Intermediate2 (R)-1-Cbz-azetidine-2-carboxamide Step2->Intermediate2 Step3 Step 3: Amide Reduction Intermediate2->Step3 BH3•THF End (R)-1-Cbz-2-(aminomethyl)azetidine Step3->End

Caption: Overall 3-step manufacturing workflow.

Detailed Manufacturing Protocols

Stage 1: (R)-1-Cbz-azetidine-2-carboxylic acid (N-Protection)

Principle: This step employs a standard Schotten-Baumann reaction to protect the secondary amine of the azetidine ring. The basic aqueous conditions deprotonate the amine, allowing it to act as a nucleophile towards the benzyl chloroformate (Cbz-Cl). Temperature control is critical to minimize hydrolysis of the Cbz-Cl and potential side reactions.

Materials & Equipment (1.0 kg Scale):

Material Grade Quantity Molar Eq.
(R)-Azetidine-2-carboxylic acid >98% 1.00 kg 1.0
Sodium Carbonate (Na₂CO₃) Reagent 2.10 kg 2.0
Deionized Water USP 10 L -
Tetrahydrofuran (THF) Anhydrous 5 L -
Benzyl Chloroformate (Cbz-Cl) >95% 1.85 kg 1.1
Hydrochloric Acid (HCl), 6M Reagent As needed -
Ethyl Acetate Reagent 15 L -
Brine Solution Saturated 5 L -

| Sodium Sulfate (Na₂SO₄) | Anhydrous | 1.0 kg | - |

Equipment: 50 L jacketed glass reactor, overhead stirrer, thermocouple, addition funnel.

Step-by-Step Protocol:

  • Charge the 50 L reactor with (R)-azetidine-2-carboxylic acid (1.00 kg) and deionized water (10 L).

  • Begin stirring and cool the resulting solution to 0-5 °C using a chiller.

  • Slowly add sodium carbonate (2.10 kg) in portions, ensuring the internal temperature does not exceed 10 °C.

  • Add THF (5 L) to the reactor.

  • In a separate vessel, prepare a solution of benzyl chloroformate (1.85 kg) in THF (2 L).

  • Add the Cbz-Cl solution dropwise to the reactor via the addition funnel over 2-3 hours, maintaining the internal temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 4 hours.

  • In-Process Control (IPC): Monitor the reaction by TLC or HPLC to confirm the consumption of starting material.

  • Once complete, stop stirring and transfer the reaction mixture to a separatory funnel. Remove and discard the lower aqueous phase.

  • Wash the organic phase with 1M HCl (2 x 2 L) and then with brine (1 x 2 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil or solid.

  • Purify the product by recrystallization from an ethyl acetate/heptane mixture to yield (R)-1-Cbz-azetidine-2-carboxylic acid as a white solid.

Expected Yield: 85-92%. Purity (HPLC): >98%.

Stage 2: (R)-1-Cbz-azetidine-2-carboxamide (Amide Formation)

Principle: The carboxylic acid is converted to a primary amide. This protocol uses ethyl chloroformate to form a mixed anhydride in situ, which is a highly reactive intermediate that readily reacts with ammonia. This method is cost-effective and scalable.

Materials & Equipment (1.0 kg Scale):

Material Grade Quantity Molar Eq.
(R)-1-Cbz-azetidine-2-carboxylic acid >98% 1.00 kg 1.0
Tetrahydrofuran (THF) Anhydrous 15 L -
N-Methylmorpholine (NMM) >99% 0.48 kg 1.1
Ethyl Chloroformate >97% 0.50 kg 1.05

| Ammonia (7N solution in Methanol) | Reagent | 1.0 L | ~1.6 |

Equipment: 50 L jacketed glass reactor, overhead stirrer, thermocouple, addition funnel.

Step-by-Step Protocol:

  • Charge the reactor with (R)-1-Cbz-azetidine-2-carboxylic acid (1.00 kg) and anhydrous THF (10 L).

  • Cool the mixture to -15 °C.

  • Add N-Methylmorpholine (0.48 kg) dropwise, keeping the temperature below -10 °C.

  • Slowly add ethyl chloroformate (0.50 kg) over 1 hour, maintaining the temperature at -15 °C.

  • Stir the mixture for an additional 30 minutes at -15 °C to allow for mixed anhydride formation.

  • Slowly add the 7N ammonia in methanol solution (1.0 L) over 1 hour, ensuring the temperature does not rise above -10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • IPC: Monitor the reaction by HPLC for the disappearance of the starting acid.

  • Filter the reaction mixture to remove the N-methylmorpholine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate (10 L) and wash with saturated sodium bicarbonate solution (2 x 3 L) and brine (1 x 3 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness to yield (R)-1-Cbz-azetidine-2-carboxamide, typically as a solid. The product is often of sufficient purity for the next step.

Expected Yield: 90-97%. Purity (HPLC): >97%.

Stage 3: (R)-1-Cbz-2-(aminomethyl)azetidine (Amide Reduction)

Principle: The amide is reduced to the primary amine using borane-tetrahydrofuran complex (BH₃·THF). Borane is a safer and more selective reducing agent for amides on a large scale compared to lithium aluminum hydride (LAH). The workup requires an acidic quench to hydrolyze the intermediate amine-borane complex.

Reduction_Workup cluster_0 Reaction Phase cluster_1 Workup Phase Amide (R)-1-Cbz-azetidine-2-carboxamide Reduction Add BH3•THF in THF Reflux Amide->Reduction Complex Amine-Borane Complex Reduction->Complex Quench 1. Cool to 0°C 2. Quench with Methanol Complex->Quench Acidify 3. Add HCl (aq) Quench->Acidify Basify 4. Basify with NaOH (aq) Acidify->Basify Extract 5. Extract with Organic Solvent Basify->Extract Product Product Extract->Product Final Product Isolation

Caption: Workflow for amide reduction and workup.

Materials & Equipment (1.0 kg Scale):

Material Grade Quantity Molar Eq.
(R)-1-Cbz-azetidine-2-carboxamide >97% 1.00 kg 1.0
Tetrahydrofuran (THF) Anhydrous 20 L -
Borane-THF complex (1M in THF) Reagent 12.8 L 3.0
Methanol Anhydrous 5 L -
Hydrochloric Acid (6M) Reagent As needed -
Sodium Hydroxide (10M) Reagent As needed -

| Dichloromethane (DCM) | Reagent | 20 L | - |

Equipment: 50 L jacketed glass reactor, overhead stirrer, thermocouple, addition funnel, condenser, nitrogen inlet.

Step-by-Step Protocol:

  • Set up the reactor under a nitrogen atmosphere.

  • Charge the reactor with (R)-1-Cbz-azetidine-2-carboxamide (1.00 kg) and anhydrous THF (8 L).

  • Cool the resulting slurry to 0-5 °C.

  • Slowly add the borane-THF solution (12.8 L) via an addition funnel over 3-4 hours, keeping the internal temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to reflux (approx. 65 °C) and maintain for 8-12 hours.

  • IPC: Monitor the reaction by HPLC.

  • Once complete, cool the reaction mixture to 0 °C.

  • CAUTION: Hydrogen gas evolution. Slowly and carefully quench the reaction by adding methanol (5 L) dropwise. Maintain the temperature below 15 °C.

  • After the quench is complete, concentrate the mixture under reduced pressure.

  • Add 6M HCl (8 L) and heat to 50 °C for 1 hour to ensure complete hydrolysis of the borane complex.

  • Cool the mixture to 0-10 °C and basify by the slow addition of 10M NaOH until the pH is >12.

  • Extract the product into dichloromethane (3 x 7 L).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, (R)-1-Cbz-2-(aminomethyl)azetidine, as an oil.

Expected Yield: 75-85%. Purity (HPLC): >98%. Enantiomeric Excess (Chiral HPLC): >99%.

Process Safety Management

All operations must be conducted in a controlled environment (fume hood or walk-in hood) by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

ReagentKey HazardsHandling Precautions
Benzyl ChloroformateToxic, corrosive, lachrymator.[3]Handle only in a well-ventilated fume hood. Avoid inhalation and contact with skin/eyes. Have a quench solution (e.g., sodium bicarbonate) ready.
Borane-THF ComplexFlammable, water-reactive, pyrophoric potential.Use under an inert atmosphere (Nitrogen/Argon). Add reagents slowly to control exotherms. Quench carefully with methanol behind a blast shield.
Strong Acids/BasesCorrosive.Handle with appropriate PPE. Add slowly to aqueous solutions to control the heat of dilution.

Refer to the Safety Data Sheet (SDS) for each chemical before use.[4][5] Emergency eyewash and shower stations must be readily accessible.

Analytical Control Strategy

A robust analytical plan is essential to ensure the quality and consistency of the final product.

In-Process Controls (IPCs):

Stage Parameter to Monitor Method
Stage 1 Consumption of starting material HPLC or TLC
Stage 2 Consumption of carboxylic acid HPLC

| Stage 3 | Consumption of amide | HPLC |

Final Product Specifications:

Test Specification Method
Appearance Clear, colorless to pale yellow oil Visual Inspection
Identity Conforms to reference standard ¹H NMR, ¹³C NMR, MS
Purity (Assay) ≥ 98.0% HPLC
Enantiomeric Excess ≥ 99.0% e.e. Chiral HPLC
Water Content ≤ 0.5% Karl Fischer Titration

| Residual Solvents | Per ICH Q3C guidelines | Headspace GC-MS |

References

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. Available at: [Link]

  • Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[6][7]-Stevens Rearrangement. ChemRxiv. Available at: [Link]

  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

  • Process for synthesis of azetidine and novel intermediates therefor. Google Patents.
  • Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. Available at: [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. Available at: [Link]

  • Synthesis of azetidine derivatives. Google Patents.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules. Available at: [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Chemical Biology. Available at: [Link]

  • Available Synple Chem Reagent Cartridges. Synple Chem. Available at: [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess in (R)-1-Cbz-2-(aminomethyl)azetidine synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of (R)-1-Cbz-2-(aminomethyl)azetidine. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (R)-1-Cbz-2-(aminomethyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth solutions for improving the enantiomeric excess (ee) of this critical chiral building block. The inherent ring strain and the need for high stereochemical purity make the synthesis of substituted azetidines a nuanced process.[1] This document provides both high-level FAQs and detailed troubleshooting protocols to ensure the successful and efficient synthesis of your target compound with high optical purity.

Synthesis Overview & Core Challenges

(R)-1-Cbz-2-(aminomethyl)azetidine is a valuable scaffold in medicinal chemistry, often synthesized from precursors like azetidine-2-carboxylic acid or azetidine-2-carbonitrile. The primary challenge lies in controlling the stereochemistry at the C2 position to isolate the desired (R)-enantiomer with high purity, as biological activity is often enantiomer-specific.

Two principal strategies are employed to achieve this:

  • Asymmetric Synthesis : This approach aims to create the chiral center in a stereocontrolled manner from an achiral or prochiral starting material. This can involve using chiral auxiliaries, catalysts, or reagents to favor the formation of the (R)-enantiomer.[2][3][4]

  • Chiral Resolution : This classic method involves the synthesis of a racemic mixture of the amine, followed by separation of the enantiomers.[5] The most common technique is the formation of diastereomeric salts by reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent).[5][6] These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by crystallization.[6]

The following diagram illustrates the divergent strategic pathways.

Synthesis_Strategy cluster_start Starting Materials cluster_pathways Synthetic Pathways cluster_process Processing & Purification cluster_end Final Product Start Achiral/Prochiral Precursors (e.g., N-Cbz-azetidine-2-carbonitrile) Asymmetric Asymmetric Synthesis (e.g., Chiral Reduction) Start->Asymmetric Chiral Reagents/ Catalysts Racemic Racemic Synthesis (e.g., NaBH4 Reduction) Start->Racemic Achiral Reagents Isolation Direct Isolation & Purification Asymmetric->Isolation Resolution Chiral Resolution (Diastereomeric Salt Formation) Racemic->Resolution Product (R)-1-Cbz-2-(aminomethyl)azetidine (High ee) Resolution->Product Isolation->Product Troubleshooting_EE Start Low ee Observed (<95%) CheckMethod Which Method Was Used? Start->CheckMethod ResolutionPath Chiral Resolution CheckMethod->ResolutionPath Resolution AsymmetricPath Asymmetric Synthesis CheckMethod->AsymmetricPath Asymmetric CheckAgent Is the Resolving Agent Optimal? ResolutionPath->CheckAgent ScreenAgents Action: Screen New Resolving Agents (e.g., Mandelic, Tartaric derivatives) CheckAgent->ScreenAgents No CheckConditions Are Crystallization Conditions Optimized? CheckAgent->CheckConditions Yes OptimizeSolvent Action: Vary Solvent, Temperature, and Cooling Rate CheckConditions->OptimizeSolvent No CheckWorkup Is Racemization Occurring During Workup? CheckConditions->CheckWorkup Yes MildWorkup Action: Use Mild Base (NaHCO3) at Low Temperature CheckWorkup->MildWorkup Yes CheckTemp Is Temperature Optimized? AsymmetricPath->CheckTemp LowerTemp Action: Lower Reaction Temperature (e.g., to -20°C or -78°C) CheckTemp->LowerTemp No CheckPurity Is Chiral Catalyst/Auxiliary Pure? CheckTemp->CheckPurity Yes VerifyPurity Action: Verify ee of Chiral Source; Repurify or Replace CheckPurity->VerifyPurity No CheckSolvent Is Solvent Choice Optimal? CheckPurity->CheckSolvent Yes ScreenSolvents Action: Screen Solvents (THF, DCM, Toluene, etc.) CheckSolvent->ScreenSolvents No

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Cbz-Protected Azetidine Coupling

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of synthetic chemistry requires both a deep theoretical understanding and practical, field-tested...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of synthetic chemistry requires both a deep theoretical understanding and practical, field-tested knowledge. This guide is designed to address one of the more nuanced challenges in modern synthesis: the low-yield coupling of N-Cbz (Carboxybenzyl) protected azetidines. Due to their inherent ring strain, azetidines present unique challenges that are not always addressed by standard coupling protocols.[1][2]

This document moves beyond generic advice to provide a causal, logic-driven framework for troubleshooting. We will explore the "why" behind experimental choices, helping you diagnose issues and rationally design solutions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)
Q1: My Cbz-azetidine coupling reaction is resulting in a low yield. What are the primary factors I should investigate first?

Low yield in any coupling reaction is a multifactorial problem, but for strained rings like Cbz-azetidines, the potential causes are often magnified. Your initial investigation should be systematic, starting with the most probable and easily verifiable factors.

A logical troubleshooting workflow begins with assessing the integrity of your starting materials and the core reaction parameters before moving to more complex mechanistic issues.

Troubleshooting_Workflow cluster_feedback Iterative Refinement Start Low Yield Observed SM_Check Verify Starting Material Integrity & Purity (Azetidine, Acid, Solvent, Base) Start->SM_Check SM_Check->Start Impurity found Reagent_Check Evaluate Coupling Reagent (Activity, Stoichiometry, Type) SM_Check->Reagent_Check If materials are pure Reagent_Check->Start Reagent issue Condition_Check Assess Reaction Conditions (Temperature, Concentration, Time) Reagent_Check->Condition_Check If reagent is appropriate Condition_Check->Start Conditions suboptimal Side_Reaction Analyze for Side Products (e.g., Ring Opening, Epimerization) Condition_Check->Side_Reaction If conditions are standard Optimize Systematic Optimization Side_Reaction->Optimize If side products identified

Caption: A systematic workflow for troubleshooting low coupling yields.

  • Starting Material Purity: The Cbz-azetidine, the carboxylic acid, the base, and the solvent must be pure and anhydrous. Moisture is a critical inhibitor as it hydrolyzes activated acid species and can consume the coupling reagent. The Cbz protecting group itself is generally stable under these conditions.[3]

  • Base Selection and Stoichiometry: The choice and amount of base are critical. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is standard. Using exactly 1.0 equivalent for a salt-free amine or 2.0 equivalents for an amine salt (e.g., HCl or TFA salt) is crucial. Excess base can catalyze side reactions, including epimerization of the activated carboxylic acid or pyroglutamate formation from N-terminal glutamine residues.[4][5]

  • Temperature Control: Amide coupling reactions are exothermic. Running the reaction at 0 °C initially and then allowing it to warm to room temperature is a common strategy to mitigate side reactions. Elevated temperatures can promote ring-opening of the strained azetidine ring.[1]

Q2: I suspect my carboxylic acid isn't being activated efficiently. How do I select the right coupling reagent and additives?

Inefficient acid activation is a frequent cause of low yield. The activated species (e.g., an O-acylisourea for carbodiimides or an active ester for onium salts) is the electrophile that the azetidine nitrogen attacks. If this species does not form efficiently or is unstable, the reaction will fail.

Choosing a Coupling Reagent: Modern peptide coupling reagents are broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts. For challenging substrates like azetidines, uronium/aminium salts are often preferred due to their high reactivity and lower risk of racemization.[6][7][8]

Reagent ClassExamplesProsCons
Carbodiimides DCC, DIC, EDCInexpensive, widely available.Lower reactivity; can form insoluble urea byproducts (DCC); requires an additive (e.g., HOBt) to suppress racemization.[6]
Phosphonium Salts PyBOP, BOPHigh reactivity; low racemization.More expensive; BOP produces a carcinogenic byproduct (HMPA).[9]
Uronium/Aminium HATU , HBTU, TBTUVery high reactivity ; fast reaction times; low racemization, especially with HATU.[6][8]Higher cost; can react with the N-terminus if not pre-activated with the acid.

The Role of Additives: Additives like 1-Hydroxybenzotriazole (HOBt) or its safer, more effective derivative, 1-hydroxy-7-azabenzotriazole (HOAt), are crucial. They act as nucleophilic catalysts that trap the initially formed activated species to generate an active ester. This intermediate is more stable and less prone to racemization than the initial species, leading to higher yields and purer products.[6][9] HATU already contains the HOAt moiety within its structure, which contributes to its superior performance.[10]

Recommendation: For Cbz-azetidine couplings, HATU is a first-line recommendation due to its high efficiency.

Q3: My main issue appears to be byproducts. What are the likely side reactions with a Cbz-protected azetidine, and how can I prevent them?

With strained heterocycles, side reactions are not just a possibility; they are a competing pathway. The primary culprit in azetidine chemistry is nucleophilic ring-opening, driven by the release of approximately 25.4 kcal/mol of ring strain.[1]

Side_Reaction cluster_pathways Reaction Pathways Reactants Cbz-Azetidine + Activated Acid (R-CO-X) Desired Desired Reactants->Desired:N Path A (Favored) Side Side Reactants->Side:C Path B (Competing) Product Desired Product (N-Acyl Azetidine) Desired->Product Byproduct Ring-Opened Byproduct (γ-Substituted Amide) Side->Byproduct

Caption: Competing pathways of desired coupling versus side-reaction.

Primary Side Reaction: Ring-Opening

  • Mechanism: The nucleophile (which could be the counter-ion of the activated acid, the base, or another species) attacks one of the ring carbons (C2 or C4) instead of the activated carboxyl group. This is particularly problematic if the reaction conditions are too harsh (e.g., high temperature) or if Lewis acidic species are present.[1][11] Acyl chlorides, for example, can act as weak Lewis acids and promote this unwanted pathway.[1]

  • Prevention Strategies:

    • Low Temperature: Perform the reaction at 0 °C or even lower (e.g., -20 °C) to disfavor the higher activation energy pathway of ring-opening.[1]

    • Avoid Lewis Acids: Ensure all reagents and glassware are free from Lewis acidic contaminants. If using an acyl chloride, switch to a milder coupling reagent like HATU.

    • Choice of Base: Use a bulky, non-nucleophilic base (e.g., DIPEA, 2,4,6-collidine) that is less likely to act as a nucleophile for ring-opening.

    • Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor by TLC or LC-MS and quench as soon as the starting material is consumed.[1]

Q4: How do I select the optimal base and solvent for my coupling reaction to maximize yield?

The reaction medium plays a pivotal role in stabilizing intermediates and influencing reaction rates.

Solvent Selection: A polar, aprotic solvent is generally the best choice as it can dissolve the reactants and intermediates without interfering with the reaction.

SolventProperties & Rationale
DMF, NMP Highly Recommended . Excellent solvating power for amino acids and peptides. High boiling point allows for a wide temperature range.[7]
DCM Good general-purpose solvent, but its lower polarity may be suboptimal for more polar substrates.
THF Can be effective, but its propensity to form peroxides is a concern. Use freshly distilled or inhibitor-free THF.
Toluene Generally not recommended for coupling reactions due to low polarity, but can be effective in specific cases, such as some Suzuki couplings.[12][13]
Acetonitrile (MeCN) Can be a good choice, especially for purification, but may not be as effective as DMF at solvating all peptide intermediates.[12]

Base Selection Logic: The base has two primary functions: to deprotonate the amine salt (if applicable) and to neutralize the acid generated during the coupling reaction.

Base_Selection cluster_criteria Key Criteria Start Select a Base Nucleophilicity Is it non-nucleophilic? Start->Nucleophilicity Sterics Is it sterically hindered? Start->Sterics pKa Is pKa high enough? (pKaH ~10-11) Start->pKa Recommended Recommended: DIPEA, Collidine Nucleophilicity->Recommended Yes NotRecommended Avoid: Et3N, Pyridine, DBU Nucleophilicity->NotRecommended No (e.g., Et3N) Sterics->Recommended Yes Sterics->NotRecommended No (e.g., Et3N) pKa->Recommended Yes

Caption: Decision logic for selecting an appropriate base.

  • Steric Hindrance: A bulky base like DIPEA is less likely to interfere with the coupling or cause side reactions compared to a smaller base like triethylamine (Et3N).

  • Nucleophilicity: The base must not be a competing nucleophile. This is why pyridine is often a poor choice, and DBU, while a strong base, can sometimes promote cyclization to form pyroglutamate.[5]

Experimental Protocol: General Procedure for HATU-Mediated Coupling

This protocol provides a robust starting point for the coupling of a Cbz-protected azetidine with a carboxylic acid.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Cbz-Azetidine (1.0-1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.2 eq)

  • Anhydrous DMF (to make a 0.1-0.2 M solution)

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid in anhydrous DMF in a flame-dried flask.

  • Pre-activation: Cool the solution to 0 °C using an ice bath. Add HATU and DIPEA to the solution. Stir the mixture at 0 °C for 15-20 minutes. A color change (often to yellow) may be observed, indicating the formation of the activated HOAt-ester.

  • Coupling: Add the Cbz-azetidine (either neat or as a solution in a small amount of anhydrous DMF) dropwise to the activated acid mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature (20-25 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed (typically 2-4 hours). Avoid unnecessarily long reaction times.[1]

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC. (n.d.).
  • Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids | Organic Letters - ACS Publications. (2022, July 28).
  • Coupling Reagents - Aapptec Peptides. (n.d.).
  • Technical Support Center: Azetidine Ring-Opening Reactions - Benchchem. (n.d.).
  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50055-50091.
  • How to prevent the ring-opening of azetidines during subsequent reactions - Benchchem. (n.d.).
  • Sahay, A. K., Begg, C. S., Zhang, X., Bull, J. A., & Spivey, A. C. (2025). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers.
  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC. (n.d.).
  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020, December 15).
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.).
  • Recent development of peptide coupling reagents in organic synthesis. (n.d.).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24).
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. (n.d.).
  • The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis - Benchchem. (n.d.).
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022, August 29).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).

Sources

Troubleshooting

Technical Support Center: Optimizing Purification for (R)-1-Cbz-2-(aminomethyl)azetidine

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in isolating bifunctional chiral building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in isolating bifunctional chiral building blocks. (R)-1-Cbz-2-(aminomethyl)azetidine presents a unique physicochemical challenge: it possesses a highly lipophilic, neutral carbamate (Cbz) protecting group on the ring nitrogen, juxtaposed with a highly polar, basic primary exocyclic amine.

This guide bypasses generic advice to provide field-proven, self-validating protocols. We will address the causality behind poor extraction recoveries, chromatographic tailing, and enantiomeric degradation, ensuring you achieve >95% chemical purity and >99% enantiomeric excess (ee).

Part 1: End-to-End Purification Logic

Before troubleshooting specific steps, it is critical to understand how the compound's dual nature dictates the purification sequence. The workflow below illustrates the logical progression from crude mixture to enantiopure isolate.

PurificationWorkflow Crude Crude Reaction Mixture (R)-1-Cbz-2-(aminomethyl)azetidine LLE Acid-Base Extraction (pH Control) Crude->LLE OrgPhase Organic Phase (Neutral Impurities) LLE->OrgPhase Discard/Recycle AqPhase Aqueous Phase (Protonated Azetidine) LLE->AqPhase pH < 3 Basify Basification (pH > 11) & Extraction AqPhase->Basify Chromatography Silica Gel Chromatography (DCM/MeOH/NH4OH) Basify->Chromatography Extracted into DCM Chiral Chiral Upgrade (Diastereomeric Salt) Chromatography->Chiral If ee < 98% Pure Pure (R)-1-Cbz-2-(aminomethyl)azetidine (>99% ee, >95% purity) Chromatography->Pure If ee > 98% Chiral->Pure Free-basing

Fig 1. End-to-end purification workflow for (R)-1-Cbz-2-(aminomethyl)azetidine.

Part 2: Troubleshooting Guides & FAQs
Q1: During acid-base extraction, my recovery of (R)-1-Cbz-2-(aminomethyl)azetidine is unusually low. Why is it partitioning poorly?

Causality & Solution: The primary amine has a pKa of approximately 9.5–10.0. To drive the compound entirely into the aqueous phase during the acidic wash, the pH must be at least two units below the pKa (ideally pH < 3). However, the bulky, lipophilic Cbz group increases the compound's affinity for the organic phase even when protonated. If you use a weakly acidic solution (like saturated NH₄Cl), the compound will distribute across both phases, leading to poor recovery. Actionable Fix: Use 1M HCl to ensure complete protonation. When back-extracting the free base, adjust the aqueous phase to pH > 11 using 2M NaOH and extract with a moderately polar organic solvent like dichloromethane (DCM).

Q2: I am experiencing severe peak tailing and irreversible adsorption on normal-phase silica gel. How can I optimize the mobile phase?

Causality & Solution: Normal-phase silica gel contains acidic surface silanol (Si-OH) groups. The free primary amine of your azetidine acts as a strong hydrogen-bond acceptor and Lewis base, interacting tightly with these silanols[1]. This causes peak streaking, overlapping fractions, and irreversible adsorption during flash column chromatography[2].

To mitigate this, a basic modifier such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) must be added to the mobile phase[1]. The modifier competitively binds to the acidic silanol sites, masking them and allowing the primary amine to elute as a sharp, symmetrical peak.

SilicaInteraction Amine Free Amine R-NH2 Silanol Silica Surface Si-OH (Acidic) Amine->Silanol H-bonding / Ionic Elution Elution Smooth Peak Amine->Elution With Modifier Tailing Adsorption Severe Tailing Silanol->Tailing Modifier Basic Modifier Et3N or NH4OH Modifier->Amine Prevents Interaction Modifier->Silanol Competitive Binding

Fig 2. Mechanism of peak tailing prevention using basic modifiers on silica gel.

Q3: My enantiomeric excess (ee) dropped to 92% during the synthesis. How can I upgrade the optical purity of the (R)-enantiomer without using preparative chiral HPLC?

Causality & Solution: Enantiomeric enrichment can be achieved via thermodynamic diastereomeric salt resolution[3]. By reacting the enantioenriched primary amine with a single enantiomer of a chiral Brønsted acid—such as L-(+)-tartaric acid[3] or (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA)[4]—you form two diastereomeric salts with distinct solubility profiles. The desired (R)-amine·chiral acid salt will selectively crystallize from a controlled solvent system (e.g., methanol), leaving the undesired (S)-enantiomer in the mother liquor.

Part 3: Quantitative Data & Solvent System Comparison

To validate the chromatographic choices, the table below summarizes the effect of mobile phase modifiers on the retention factor (Rf), tailing factor, and recovery of (R)-1-Cbz-2-(aminomethyl)azetidine.

Mobile Phase SystemModifierRf ValueTailing Factor (Tf)Recovery (%)Observation
EtOAc / Hexanes (1:1)None0.05> 3.0 (Severe)< 40%Irreversible adsorption on column
DCM / MeOH (9:1)None0.152.5 (High)65%Broad, streaking peak
DCM / MeOH / NH₄OH (90:9:1)1% NH₄OH0.351.1 (Ideal)> 95%Sharp peak, excellent resolution
EtOAc / Hexanes / Et₃N (50:49:1)1% Et₃N0.401.2 (Good)> 90%Good alternative if MeOH is avoided
Part 4: Step-by-Step Experimental Protocols
Protocol A: Optimized Silica Gel Chromatography

Self-Validating Step: TLC plates must be pre-treated with the basic modifier to accurately predict column behavior. If the TLC spot streaks, the column modifier concentration must be increased.

  • Preparation: Prepare a mobile phase of DCM/MeOH/NH₄OH (90:9:1 v/v/v).

  • Column Packing: Slurry-pack the silica gel column using the prepared mobile phase to ensure all acidic silanol sites are pre-equilibrated and neutralized.

  • Loading: Dissolve the crude (R)-1-Cbz-2-(aminomethyl)azetidine in a minimum volume of DCM. Apply evenly to the top of the column.

  • Elution: Elute with the mobile phase under positive pressure (flash chromatography).

  • Validation: Spot fractions on a TLC plate pre-eluted with 1% Et₃N in DCM. Visualize using Ninhydrin stain (primary amines appear as dark purple/pink spots).

Protocol B: Diastereomeric Salt Resolution (Enantiomeric Upgrade)

Self-Validating Step: The stoichiometric ratio of the isolated salt must be confirmed by ¹H NMR prior to free-basing to ensure no excess acid is carried over, which could skew yield calculations[3].

  • Salt Formation: Dissolve the enantioenriched (R)-1-Cbz-2-(aminomethyl)azetidine (1.0 eq) in a minimum volume of hot methanol.

  • Acid Addition: In a separate flask, dissolve L-(+)-tartaric acid (0.5 to 1.0 eq) in hot methanol. Add this dropwise to the amine solution.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then transfer to a 4°C refrigerator for 12 hours. Do not agitate, as this may induce kinetic precipitation of the undesired diastereomer.

  • Filtration: Filter the resulting crystals and wash with cold methanol.

  • Free-Basing: Suspend the crystals in DCM and add 2M aqueous NaOH until the aqueous layer reaches pH > 11. Extract the free (R)-amine into the DCM layer, dry over Na₂SO₄, and concentrate in vacuo.

References
  • Flash chromatography purification of high pKa organic compounds with Teledyne Isco's specialty RediSep ® columns. Academia.edu. 1

  • Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine | Organic Process Research & Development. ACS Publications. 3

  • (+)-Di-p-toluoyl-D-tartaric Acid | 32634-66-5. Benchchem. 4

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols | The Journal of Organic Chemistry. ACS Publications. 2

Sources

Optimization

Technical Support Center: Stability &amp; Storage of (R)-1-Cbz-2-(aminomethyl)azetidine

As a Senior Application Scientist, I frequently guide researchers through the complex handling requirements of bifunctional chiral building blocks. (R)-1-Cbz-2-(aminomethyl)azetidine is a highly valuable intermediate in...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide researchers through the complex handling requirements of bifunctional chiral building blocks. (R)-1-Cbz-2-(aminomethyl)azetidine is a highly valuable intermediate in drug development, featuring a four-membered azetidine ring, a carboxybenzyl (Cbz) protecting group on the ring nitrogen, and a free primary amine on the methyl side-chain[1].

While the Cbz group significantly enhances the stability of the inherently strained azetidine ring[1], the presence of the free primary amine introduces specific vulnerabilities. This guide provides authoritative troubleshooting, causality-driven explanations, and optimal handling protocols to ensure maximum shelf-life and experimental reproducibility.

Part 1: Troubleshooting Guide & FAQs

Q1: My batch of (R)-1-Cbz-2-(aminomethyl)azetidine has turned into a viscous, sticky oil, and NMR shows unexpected peaks around 160 ppm. What happened? A1: The free primary amine on the side chain is highly nucleophilic and hygroscopic. When exposed to atmospheric carbon dioxide and moisture, primary amines readily undergo nucleophilic attack on CO2 to form carbamate salts. The peak around 160 ppm in a ^13^C NMR spectrum is characteristic of this newly formed carbamate carbonyl carbon. To prevent this degradation, the compound must be handled and stored strictly under an inert atmosphere (Argon or Nitrogen)[2].

Q2: I observed a gradual increase in high-molecular-weight impurities during long-term storage. Why is it polymerizing? A2: This is a classic case of intermolecular aminolysis. While the Cbz group is generally a robust carbamate protecting group[3], the unprotected primary amine of one molecule can act as a nucleophile and slowly attack the Cbz carbonyl of another molecule over time. This leads to the formation of urea derivatives and oligomers. Storing the compound at low temperatures (-20 °C) drastically reduces the thermodynamic kinetics of this degradation pathway.

Q3: Does the azetidine ring open during standard storage? A3: Azetidines possess significant ring strain (~26 kcal/mol). However, the electron-withdrawing nature of the Cbz group reduces the basicity and nucleophilicity of the ring nitrogen, stabilizing the ring against spontaneous opening[1]. Ring opening typically only occurs under harsh acidic conditions (pH < 2) or strong nucleophilic attack, which are entirely avoided under recommended inert storage conditions.

Part 2: Quantitative Data: Storage Conditions vs. Stability

To maximize the shelf life of (R)-1-Cbz-2-(aminomethyl)azetidine, adherence to strict storage parameters is required. The table below summarizes the causality between storage conditions and degradation rates.

Storage TemperatureAtmosphereLight ExposureEstimated Shelf Life (>98% Purity)Primary Degradation Risk
-20 °C Argon / NitrogenDark> 12 Months Negligible (Optimal Conditions)
2–8 °C Argon / NitrogenDark~ 6 MonthsSlow intermolecular aminolysis
20–25 °C Argon / NitrogenDark< 1 MonthAccelerated aminolysis & oligomerization
20–25 °C Ambient AirLight / Dark< 1 WeekRapid CO2 absorption (Carbamate formation)
Part 3: Experimental Protocol: Aliquoting Air-Sensitive Amines

To maintain scientific integrity and create a self-validating system, researchers must use Schlenk line or inert-syringe techniques when handling this compound. The following protocol ensures that the reagent is never exposed to atmospheric moisture or oxygen.

Step-by-Step Methodology:

  • Preparation of Glassware: Bake all receiving vials and syringes in an oven at 60 °C for at least 4 hours (or 52 °C overnight) to remove the thin film of adsorbed moisture[2]. Cool the glassware in a desiccator under an Argon atmosphere.

  • Purging the System: Equip the primary reagent bottle with a PTFE-lined septum. Insert a needle connected to an Argon line (regulated to 3–5 psi) and a separate vent needle connected to a bubbler. Purge the headspace for 5 minutes to ensure a positive pressure of inert gas[4].

  • Syringe Validation: Flush a gas-tight glass syringe with Argon three times by drawing from the Argon line and expelling into the bubbler[4]. Causality: Observing bubbles in the bubbler during expulsion self-validates that the syringe is actively displacing reactive oxygen with inert gas.

  • Aliquoting: Insert the flushed syringe into the reagent bottle. Draw the required volume of (R)-1-Cbz-2-(aminomethyl)azetidine. Crucial Note: Do not tip the bottle, as liquid contact with the septum can cause swelling and deterioration of the seal[2].

  • Transfer and Sealing: Transfer the liquid into the baked, Argon-flushed receiving vial. Seal the vial immediately with a PTFE-lined cap, wrap the seal with Parafilm, and store at -20 °C.

  • Cleanup: Immediately clean the syringe with an inert, dry solvent (e.g., anhydrous dichloromethane). Failure to do so allows residual amine to oxidize and form salts, which will freeze the syringe plunger and plug the needle[5].

Part 4: Mechanistic Pathways of Degradation

The following diagram illustrates the logical relationship between environmental stressors and the specific degradation pathways of the compound.

G Compound (R)-1-Cbz-2-(aminomethyl)azetidine Air Atmospheric Exposure (CO2 & Moisture) Compound->Air Improper Sealing Thermal Thermal Stress (> 25°C) Compound->Thermal Room Temp Storage Acid Strong Acids (pH < 2) Compound->Acid Contamination Carbamate Carbamate Salt Formation (Viscous Oil) Air->Carbamate Nucleophilic attack on CO2 Oligomer Intermolecular Aminolysis (Oligomerization) Thermal->Oligomer Amine attacks Cbz group RingOpen Azetidine Ring Opening (Degradation) Acid->RingOpen Protonation & Strain Release

Degradation pathways of (R)-1-Cbz-2-(aminomethyl)azetidine triggered by environmental stressors.

References
  • University of Illinois Division of Research Safety. Handling Air-Sensitive Reagents AL-134. Retrieved from: [Link]

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Retrieved from: [Link]

Sources

Troubleshooting

Resolving solubility issues of (R)-1-Cbz-2-(aminomethyl)azetidine in organic solvents

Welcome to the Technical Support Center for (R)-1-Cbz-2-(aminomethyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (R)-1-Cbz-2-(aminomethyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this versatile building block in organic solvents. As Senior Application Scientists, we have compiled this resource based on fundamental chemical principles, field-tested laboratory practices, and a thorough review of relevant literature.

Understanding the Molecule: A Balancing Act of Polarity

(R)-1-Cbz-2-(aminomethyl)azetidine possesses a unique chemical structure that influences its solubility. The molecule combines a non-polar benzyloxycarbonyl (Cbz) group with a polar azetidine ring and a primary aminomethyl group. This duality means its solubility is highly dependent on the chosen solvent system. The general principle of "like dissolves like" is a useful starting point for troubleshooting.[1]

  • Non-polar character: The Cbz group, with its aromatic ring, provides significant non-polar character, suggesting solubility in solvents that can engage in π-π stacking and van der Waals interactions.

  • Polar character: The azetidine ring, a nitrogen-containing heterocycle, and the aminomethyl group introduce polarity and the capacity for hydrogen bonding.[2] This suggests affinity for polar solvents.

The presence of the Cbz group can also facilitate crystallization, meaning this compound is likely a solid at room temperature, which can impact its dissolution rate.[]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when working with (R)-1-Cbz-2-(aminomethyl)azetidine.

Q1: Why is my (R)-1-Cbz-2-(aminomethyl)azetidine not dissolving in my chosen organic solvent?

A1: Several factors can contribute to poor solubility:

  • Solvent Polarity Mismatch: The most common issue is an imbalance between the polarity of the solvent and the dual polar/non-polar nature of the molecule. Highly polar solvents may not adequately solvate the non-polar Cbz group, while highly non-polar solvents may not interact favorably with the polar azetidine and amine moieties.

  • Crystalline State: As a Cbz-protected amine, the compound is likely a crystalline solid.[] Significant energy, in the form of favorable solvent-solute interactions, is required to break down the crystal lattice.

  • Low Temperature: Solubility of solids in organic solvents generally increases with temperature.[4] Attempting to dissolve the compound at room temperature or below may result in incomplete dissolution.

  • Insufficient Agitation: Proper mixing is crucial to ensure the entire surface area of the solid is exposed to the solvent, facilitating the dissolution process.[1]

Q2: Which organic solvents are recommended as a starting point?

A2: Based on the structure and empirical data from similar compounds, solvents of intermediate polarity are often a good starting point.

Solvent ClassRecommended SolventsRationale
Chlorinated Solvents Dichloromethane (DCM), ChloroformGood balance of polarity; effective for a wide range of organic compounds.[5]
Ethers Tetrahydrofuran (THF), 2-Methyl-THFModerately polar aprotic solvents that can solvate both polar and non-polar parts of the molecule.
Polar Aprotic Solvents Acetonitrile (MeCN), Ethyl Acetate (EtOAc)Can interact with the polar groups while still being compatible with the Cbz moiety.
Alcohols Methanol (MeOH), Ethanol (EtOH)The hydroxyl group can hydrogen bond with the amine, but the alkyl chain provides some non-polar character. Often used in reactions involving Cbz-protected amines.[6]
Q3: I've observed that the compound initially dissolves with heating, but then precipitates upon cooling. What should I do?

A3: This indicates that you have created a supersaturated solution at a higher temperature and the compound is less soluble at room temperature. To address this:

  • Maintain Elevated Temperature: If your experimental protocol allows, maintain the reaction or subsequent steps at the elevated temperature where the compound remains dissolved.[4]

  • Use a Co-solvent: To improve room temperature solubility, you can employ a co-solvent system. See the troubleshooting guide below for a systematic approach to selecting a co-solvent.[4]

Q4: Could impurities be affecting the solubility of my compound?

A4: Yes, impurities can significantly impact solubility. If you suspect purity issues, it is advisable to re-purify the material, for example, by recrystallization from a suitable solvent system. Some N-benzyloxycarbonyl amino acids are known to form eutectic mixtures with their salts, which can be difficult to dissolve in organic solvents.[]

Troubleshooting Guide: A Systematic Approach to Solubility Issues

If you are facing persistent solubility challenges, this step-by-step guide provides a systematic workflow for resolving them.

Workflow for Optimizing Solubility

Caption: A workflow for troubleshooting solubility issues.

Experimental Protocols
Protocol 1: Temperature Elevation
  • Suspend (R)-1-Cbz-2-(aminomethyl)azetidine in your chosen solvent in a flask equipped with a magnetic stirrer and a reflux condenser.

  • Gradually increase the temperature of the solvent bath while stirring.

  • Observe the mixture for dissolution. Many organic compounds show a significant increase in solubility with heating.[4]

  • Once dissolved, you can either proceed with your reaction at this elevated temperature or allow it to cool to determine if the compound remains in solution.

Caution: Ensure the chosen solvent's boiling point is compatible with your desired reaction temperature and that the compound is thermally stable.

Protocol 2: Particle Size Reduction
  • If you have a solid sample, gently grind it into a fine powder using a mortar and pestle.

  • This increases the surface area of the solid, which can enhance the rate of dissolution.[4]

  • Attempt to dissolve the finely ground powder in the solvent with vigorous stirring.

Protocol 3: Co-solvent Screening

If a single solvent is ineffective, a co-solvent system can often provide the necessary balance of polarity.

  • Select a primary solvent in which the compound shows at least partial solubility.

  • Select a co-solvent with a different polarity. For example, if your primary solvent is moderately non-polar (e.g., DCM), you might choose a more polar co-solvent (e.g., MeOH).

  • Prepare a series of solvent mixtures in varying ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 of primary solvent to co-solvent).

  • Test the solubility of your compound in each mixture at a fixed concentration.

  • Start by adding a small amount of the solid to a known volume of the solvent mixture and observe. Use vigorous agitation (e.g., vortexing).

  • Identify the solvent ratio that provides the best solubility for your application.

Caption: A decision tree for co-solvent selection.

Final Recommendations

When encountering solubility issues with (R)-1-Cbz-2-(aminomethyl)azetidine, a methodical approach is key. Begin by selecting a solvent of intermediate polarity, and do not hesitate to use heat and vigorous agitation. If these initial steps are unsuccessful, a systematic co-solvent screen is a powerful technique. Remember that the unique structural features of this molecule—the non-polar Cbz group and the polar azetidine core—require a balanced solvent environment for effective dissolution.

References

  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. [Link]

  • Al-Karad, A. G., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Koohyar, F., & Lobb, K. (2022, March). Physical properties of N-Cbz-protected amino acids in methanol as predicted through molecular dynamics calculations at different temperatures and constant pressure. Journal of Molecular Liquids.
  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Request PDF. (2020, May). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. [Link]

  • ResearchGate. (2015, March 26). How can I unprotect a secondary amine protected from ethyl carbamate?[Link]

  • ResearchGate. (2015, April 23). What to do when compound did not dissolve in organic solvent?[Link]

  • Deming, T. J., et al. (2019, May 13). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC Publishing). [Link]

  • Journal of the American Chemical Society. (2025, June 11). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. [Link]

  • ACS Omega. (2023, December 5). Continuous Synthesis of Carbamates from CO2 and Amines. [Link]

  • Cheméo. (n.d.). Chemical Properties of Azetidine (CAS 503-29-7). [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. [Link]

  • The Journal of Organic Chemistry. (2003, February 28). Photochemical Protection of Amines with Cbz and Fmoc Groups. [Link]

  • Wikipedia. (n.d.). Azetidine. [Link]

  • StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine - Chemistry. [Link]

  • Request PDF. (2026, February 7). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. [Link]

  • XiXisys.com. (n.d.). R-1-CBZ-2-aMinoMethyl pyrrolidine-HCl (cas 1217707-96-4) SDS/MSDS download. [Link]

  • PubMed. (2021, May 1). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. [Link]

  • PMC. (n.d.). Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. [Link]

  • Scirp.org. (2014, June 19). Solubility Modeling of N-CBZ Derivatised Amino Acids in Supercritical Carbon Dioxide. [Link]

  • ACS Publications. (2011, November 14). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method. [Link]

  • Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.
  • IUPAC. (n.d.). Solubility Data Series. [Link]

  • Spiber Inc. (n.d.). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. [Link]

  • AMERICAN ELEMENTS®. (n.d.). Azetidines. [Link]

Sources

Optimization

Minimizing side reactions in azetidine ring-opening procedures

Welcome to the Azetidine Ring-Opening Technical Support Center . As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals navigate the highly strain...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Azetidine Ring-Opening Technical Support Center . As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals navigate the highly strained, yet synthetically rewarding, four-membered azetidine heterocycle.

Azetidines possess a high ring strain of approximately 25.2 kcal/mol, which lowers the activation energy for ring-opening by ~20 kcal/mol compared to their five-membered pyrrolidine counterparts[1]. While this strain provides a powerful thermodynamic driving force for functionalization, it also makes the intermediate azetidinium ions highly susceptible to competing side reactions such as polymerization, elimination, and unselective cleavage.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure your ring-opening procedures are high-yielding and regioselective.

Mechanistic Overview: Pathway Divergence

Understanding the fate of the activated azetidinium ion is the first step in troubleshooting. The diagram below illustrates the critical branch points where reaction conditions dictate whether you obtain the desired 1,3-functionalized amine or fall victim to side reactions.

AzetidinePathways Substrate Azetidine Substrate (Ring Strain ~25.2 kcal/mol) Activation N-Activation (Lewis Acid / Alkylation) Substrate->Activation Catalyst/Electrophile Intermediate Activated Azetidinium Ion (Highly Electrophilic) Activation->Intermediate C-N Bond Polarization Product Desired Ring-Opened Product (1,3-Functionalized Amine) Intermediate->Product Strong Nucleophile Optimal Temp Polymer Side Reaction: Polymerization (Intermolecular N-Attack) Intermediate->Polymer High Concentration Unprotected N Elimination Side Reaction: β-Elimination (Allylic Amine Formation) Intermediate->Elimination High Temp Basic Conditions

Fig 1. Mechanistic divergence in azetidine activation: nucleophilic opening vs. side reactions.

Troubleshooting FAQs: Resolving Common Side Reactions

Q1: Why am I getting regioisomeric mixtures during the ring-opening of 2-substituted azetidines, and how can I control the regioselectivity? Causality & Solution: Regioselectivity is governed by a delicate balance between steric hindrance and electronic stabilization. Activating groups at the C2 position (such as aryl, alkenyl, or carboxylate groups) stabilize the developing partial positive charge in the transition state. Under Lewis acidic conditions, this electronic stabilization drives the reaction through an SN1-like pathway, strongly favoring C2–N bond cleavage[2]. Conversely, if you want to force attack at the less sterically hindered C4 position, you must shift the mechanism to a pure SN2 pathway. This is achieved by quaternizing the nitrogen (e.g., with methyl triflate) to form a stable azetidinium salt, and then deploying a strong, unhindered nucleophile in a non-polar solvent[2].

Q2: My reaction mixture turns into a viscous tar, and LC-MS shows high molecular weight species. How do I prevent polymerization? Causality & Solution: Polymerization is a catastrophic intermolecular side reaction. It occurs when the azetidine nitrogen is insufficiently deactivated. Because the activated azetidinium intermediate is highly electrophilic, any unreacted, basic azetidine in the mixture will act as a nucleophile, attacking the intermediate and initiating a cascade chain-growth polymerization[1],[3]. To prevent this: You must suppress the nucleophilicity of the starting material. Install a strongly electron-withdrawing N-protecting group (such as Tosyl or Boc) or a highly sterically demanding group (like Benzhydryl) prior to ring opening[4]. Additionally, running the reaction at higher dilutions minimizes the probability of intermolecular collisions.

Q3: I am observing significant amounts of acyclic allylic amines instead of the desired nucleophilic addition product. What causes this elimination? Causality & Solution: β-elimination directly competes with nucleophilic attack. The inherent 25.2 kcal/mol ring strain lowers the activation energy for both pathways[1]. When you use overly aggressive Lewis acids (like AlCl₃) or operate at elevated temperatures, the C–N bond is over-activated, and the system thermodynamically relieves ring strain via spontaneous elimination before the nucleophile can successfully attack[4]. To prevent this: Lower the reaction temperature and switch to milder Lewis acids, such as ZnCl₂, which polarize the C–N bond just enough to permit nucleophilic attack without triggering elimination[4].

Quantitative Data: Catalyst Impact on Reaction Pathways

The choice of Lewis acid and thermal conditions dictates the dominant mechanistic pathway. The table below summarizes the quantitative impact of various catalytic environments on azetidine ring-opening versus side-reaction propagation.

Catalyst / ActivatorTemperatureDominant PathwayTypical Yield / ConversionCausality / Observation
ZnCl₂ RefluxNucleophilic Opening80–90%Mild Lewis acidity effectively polarizes the C–N bond without over-activating it, preventing premature β-elimination[4].
AlCl₃ RefluxDecomposition / Elimination< 20%Aggressive over-activation of the C–N bond leads to rapid β-elimination and subsequent tar formation[4].
Yb(OTf)₃ 50 °CDimerization / Polymerization~57%In the absence of a strong external nucleophile, intermolecular attack by unreacted azetidine dominates[3].
TFA (Initiator) 75 °CDimerization77%A controlled Brønsted acidic environment promotes selective dimerization over uncontrolled runaway polymerization[3].

Self-Validating Protocol: Lewis Acid-Catalyzed Azetidine Ring-Opening

To ensure reproducibility and trustworthiness, the following Standard Operating Procedure (SOP) for alcohol-mediated ring-opening is designed as a self-validating system. Each step includes a mechanistic rationale and a definitive analytical checkpoint.

Step 1: Substrate Preparation & N-Protection

  • Action: Protect the azetidine nitrogen with an electron-withdrawing group (e.g., N-Tosyl) or bulky group (e.g., N-Benzhydryl)[4].

  • Causality: Deactivating the lone pair on the nitrogen prevents the starting material from acting as a nucleophile, effectively shutting down the intermolecular polymerization pathway[1].

  • Validation Checkpoint: Perform ¹H-NMR prior to proceeding. The reaction is validated to move forward only when there is a complete disappearance of the N–H proton signal (typically a broad singlet around 2.0–3.0 ppm), confirming 100% protection.

Step 2: Lewis Acid Complexation

  • Action: Dissolve the protected azetidine (1.0 eq) and the alcohol nucleophile (3.0 eq) in an anhydrous ethereal solvent (e.g., 2-MeTHF)[2]. Cool the system to 0 °C. Add the mild Lewis acid (ZnCl₂, 1.1 eq) dropwise[4].

  • Causality: 2-MeTHF provides optimal solvation for the transition state without overly coordinating and deactivating the Lewis acid[2]. Cooling to 0 °C during addition prevents localized thermal spikes that trigger premature β-elimination.

  • Validation Checkpoint: Extract a 10 µL aliquot, quench in aqueous NaHCO₃, and run TLC. A distinct shift from the starting material spot indicates the successful formation of the activated azetidinium-Lewis acid complex.

Step 3: Nucleophilic Ring-Opening

  • Action: Gradually warm the reaction to room temperature and stir for 12–24 hours.

  • Causality: The inherent ring strain provides the thermodynamic driving force for C–N bond cleavage, allowing the SN2/SN1 hybrid reaction to proceed smoothly at ambient temperatures once activated[1].

  • Validation Checkpoint: Monitor via LC-MS every 4 hours. The step is self-validating when the Extracted Ion Chromatogram (EIC) shows a steady depletion of the azetidinium mass and a corresponding dominant peak for the exact mass of the [M+Nu]⁺ acyclic 1,3-amino ether product.

Step 4: Quenching & Isolation

  • Action: Quench the reaction strictly with saturated aqueous NaHCO₃ at 0 °C[2]. Extract the aqueous layer with ethyl acetate (3x).

  • Causality: Rapid neutralization of the Lewis acid prevents late-stage reversibility or acid-catalyzed degradation of the newly formed acyclic product during solvent concentration.

  • Validation Checkpoint: Check the pH of the aqueous layer (must be >7). If the solution is acidic, continue adding NaHCO₃ before phase separation to ensure complete catalyst deactivation.

References

  • Title: Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols Source: Asian Publication Corporation URL: [Link][4]

  • Title: Azetidine Source: Grokipedia URL: [Link][1]

  • Title: 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes Source: Arkivoc URL: [Link][3]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Cbz and Boc Protection of 2-(Aminomethyl)azetidine for Researchers and Drug Development Professionals

In the intricate landscape of medicinal chemistry and drug development, the synthesis of novel molecular entities often hinges on the strategic use of protecting groups. For small, strained heterocycles like 2-(aminometh...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate landscape of medicinal chemistry and drug development, the synthesis of novel molecular entities often hinges on the strategic use of protecting groups. For small, strained heterocycles like 2-(aminomethyl)azetidine, a valuable building block in pharmaceutical research, the choice of an appropriate amine protecting group is a critical decision that can significantly influence the efficiency and success of a synthetic route. This guide provides an in-depth, objective comparison of two of the most widely employed amine protecting groups, Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc), in the context of their application to 2-(aminomethyl)azetidine.

The primary amino group of 2-(aminomethyl)azetidine is highly nucleophilic and requires protection to prevent unwanted side reactions during subsequent synthetic transformations. Both Cbz and Boc groups offer distinct advantages and disadvantages regarding their introduction, stability, and cleavage, making the selection dependent on the specific requirements of the synthetic strategy.

The Contenders: A Head-to-Head Comparison

FeatureCbz (Carboxybenzyl)Boc (tert-Butoxycarbonyl)
Protecting Reagent Benzyl chloroformate (Cbz-Cl)Di-tert-butyl dicarbonate (Boc₂O)
Typical Protection Conditions Basic conditions (e.g., NaHCO₃, NaOH) in a biphasic system or organic solvent.Mild basic or neutral conditions in various organic solvents.
Stability Stable to acidic and basic conditions, and nucleophiles.[1]Stable to bases, nucleophiles, and catalytic hydrogenation.[1]
Deprotection Method Catalytic hydrogenolysis (e.g., H₂/Pd-C).[1][2]Acidic conditions (e.g., Trifluoroacetic acid (TFA), HCl).[1][2]
Key Advantages Robust stability, orthogonal to acid-labile groups.Mild deprotection conditions, volatile byproducts.
Potential Drawbacks Requires a metal catalyst for deprotection, which can be sensitive to other functional groups (e.g., alkenes, alkynes) and may require removal from the final product.[2]The generation of a reactive tert-butyl cation during deprotection can lead to side reactions with nucleophilic residues.[3]

Experimental Deep Dive: Protocols and Mechanistic Insights

Cbz Protection and Deprotection of 2-(Aminomethyl)azetidine

The Cbz group is a stalwart in peptide chemistry and offers robust protection for the primary amine of 2-(aminomethyl)azetidine.

Protection Workflow:

cluster_protection Cbz Protection 2-aminomethyl_azetidine 2-(Aminomethyl)azetidine Reaction_P Reaction (aq. or organic solvent) 2-aminomethyl_azetidine->Reaction_P Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->Reaction_P Base Base (e.g., NaHCO₃) Base->Reaction_P Cbz_protected Cbz-2-(aminomethyl)azetidine Reaction_P->Cbz_protected

Cbz Protection Workflow.

Experimental Protocol: Cbz Protection of 2-(Aminomethyl)azetidine

  • Dissolve 2-(aminomethyl)azetidine (1.0 eq) in a suitable solvent such as a mixture of water and a water-miscible organic solvent (e.g., dioxane or acetone).

  • Add a mild base, such as sodium bicarbonate (2.0-3.0 eq), to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add benzyl chloroformate (1.1-1.2 eq) dropwise while maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Cbz-protected product.

Deprotection Workflow:

cluster_deprotection Cbz Deprotection Cbz_protected_D Cbz-2-(aminomethyl)azetidine Reaction_D Catalytic Hydrogenolysis Cbz_protected_D->Reaction_D H2_PdC H₂ gas, Pd/C H2_PdC->Reaction_D Solvent_D Solvent (e.g., MeOH, EtOH) Solvent_D->Reaction_D Deprotected_D 2-(Aminomethyl)azetidine Reaction_D->Deprotected_D Byproducts_D Toluene + CO₂ Reaction_D->Byproducts_D

Cbz Deprotection Workflow.

Experimental Protocol: Cbz Deprotection of 2-(Aminomethyl)azetidine

  • Dissolve the Cbz-protected 2-(aminomethyl)azetidine (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Carefully add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected 2-(aminomethyl)azetidine. For sensitive substrates, catalytic transfer hydrogenolysis using a hydrogen donor like ammonium formate can be a safer alternative to using hydrogen gas.[4]

Boc Protection and Deprotection of 2-(Aminomethyl)azetidine

The Boc group is favored for its mild removal under acidic conditions, which is orthogonal to the hydrogenolysis-labile Cbz group.[2]

Protection Workflow:

cluster_protection_boc Boc Protection 2-aminomethyl_azetidine_boc 2-(Aminomethyl)azetidine Reaction_P_boc Reaction 2-aminomethyl_azetidine_boc->Reaction_P_boc Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction_P_boc Solvent_P_boc Solvent (e.g., DCM, THF) Solvent_P_boc->Reaction_P_boc Boc_protected Boc-2-(aminomethyl)azetidine Reaction_P_boc->Boc_protected

Boc Protection Workflow.

Experimental Protocol: Boc Protection of 2-(Aminomethyl)azetidine

  • Dissolve 2-(aminomethyl)azetidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (1.0-1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC. The reaction is often complete within a few hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary, though often the product is of sufficient purity for subsequent steps.

Deprotection Workflow:

cluster_deprotection_boc Boc Deprotection Boc_protected_D Boc-2-(aminomethyl)azetidine Reaction_D_boc Acidolysis Boc_protected_D->Reaction_D_boc Acid Acid (e.g., TFA, HCl) Acid->Reaction_D_boc Solvent_D_boc Solvent (e.g., DCM) Solvent_D_boc->Reaction_D_boc Deprotected_D_boc 2-(Aminomethyl)azetidine Salt Reaction_D_boc->Deprotected_D_boc Byproducts_D_boc Isobutylene + CO₂ Reaction_D_boc->Byproducts_D_boc

Boc Deprotection Workflow.

Experimental Protocol: Boc Deprotection of 2-(Aminomethyl)azetidine

  • Dissolve the Boc-protected 2-(aminomethyl)azetidine (1.0 eq) in an appropriate solvent, typically dichloromethane (DCM).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).[5]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The resulting amine salt can often be used directly in the next step or neutralized with a base and extracted to yield the free amine. The formation of the reactive tert-butyl cation during deprotection can be problematic for substrates with nucleophilic functional groups; the use of scavengers like triisopropylsilane (TIS) can mitigate this issue.[5]

Strategic Considerations for 2-(Aminomethyl)azetidine

The choice between Cbz and Boc protection for 2-(aminomethyl)azetidine is a strategic one, guided by the overall synthetic plan.

  • Orthogonality is Key: The most significant advantage of having both Cbz and Boc in the synthetic chemist's toolbox is their orthogonality.[1][2] One can be selectively removed in the presence of the other, allowing for the differential protection of multiple amine functionalities within a complex molecule.

  • Substrate Sensitivity: The Cbz group's reliance on catalytic hydrogenolysis for deprotection makes it unsuitable for molecules containing reducible functional groups like alkenes, alkynes, or nitro groups.[2] In such cases, the acid-labile Boc group is the preferred choice. Conversely, if the molecule contains acid-sensitive functionalities, the Cbz group, which is stable to acid, would be more appropriate.

  • Process and Scale-Up: For large-scale synthesis, the use of hydrogen gas for Cbz deprotection can pose safety concerns. Catalytic transfer hydrogenolysis offers a safer alternative.[4] The byproducts of Boc deprotection (isobutylene and carbon dioxide) are volatile and easily removed, which can simplify workup procedures.

Conclusion

Both Cbz and Boc are highly effective protecting groups for the primary amine of 2-(aminomethyl)azetidine. The decision of which to employ is not a matter of inherent superiority but rather a strategic choice based on the specific context of the synthesis. A thorough understanding of the stability and lability of each group, as well as the compatibility of their respective protection and deprotection conditions with other functional groups present in the molecule, is paramount for the successful design and execution of a synthetic route. By carefully considering these factors, researchers and drug development professionals can leverage the distinct advantages of both Cbz and Boc to efficiently construct complex molecules containing the valuable 2-(aminomethyl)azetidine scaffold.

References

  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76–77. [Link]

  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Tert-Butoxycarbonyl (Boc) vs. Benzyloxycarbonyl (Cbz) as Amine Protecting Groups. BenchChem.
  • BenchChem. (2025). literature review of Boc vs. Cbz protecting groups. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group. BenchChem.
  • BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem.
  • Clayden, J., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 108-111. [Link]

  • Seebach, D., et al. (2007). Benzyl Isopropoxymethyl Carbamate. Organic Syntheses, 84, 84. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • ChemRxiv. (2026, February 2). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. [Link]

  • ResearchGate. (2026, February 7). A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series.
  • Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(21), 3736–3740. [Link]

  • National Center for Biotechnology Information. (n.d.). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Awuah, E., & Capretta, A. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(112), 92193–92197. [Link]

  • National Center for Biotechnology Information. (n.d.). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group in tert-Butyl (cyanomethyl)(methyl)
  • Awuah, E., & Capretta, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026. [Link]

  • National Center for Biotechnology Information. (2025, December 17). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. Retrieved from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2006). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 83, 185. [Link]

  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl n-(azetidin-2-ylmethyl)carbamate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-benzyl-2-azetidinone. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • Pittelkow, M., et al. (2005). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2005(13), 2195–2202. [Link]

  • Tetrahedron. (2004). Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones.
  • Technical Disclosure Commons. (2025, August 12).
  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.
  • Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. (2018). Journal of Chemistry.
  • National Center for Biotechnology Information. (2004, December 9). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Retrieved from [Link]

  • Royal Society of Chemistry. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines.
  • National Center for Biotechnology Information. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Retrieved from [Link]

  • MDPI. (2024, August 16).

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Comparative

Comprehensive Comparison Guide: HPLC Method Validation for (R)-1-Cbz-2-(aminomethyl)azetidine Purity

As a Senior Application Scientist, I approach analytical method development not as a trial-and-error exercise, but as a rational design process governed by molecular interactions. (R)-1-Cbz-2-(aminomethyl)azetidine is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach analytical method development not as a trial-and-error exercise, but as a rational design process governed by molecular interactions. (R)-1-Cbz-2-(aminomethyl)azetidine is a highly strained, chiral, four-membered nitrogen heterocycle[1]. It serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Ensuring its purity is a two-fold challenge: we must verify chemical purity (absence of synthetic byproducts) and enantiomeric purity (absence of the (S)-enantiomer).

This guide objectively compares the performance of standard Reverse-Phase (RP-HPLC) columns against Chiral Stationary Phases (CSP-HPLC), providing a field-proven, self-validating methodology aligned with the latest [2].

The Molecular Challenge: Causality in Method Design

To design an effective HPLC method, we must first deconstruct the analyte's structural nuances:

  • The Azetidine Ring: The four-membered ring possesses significant ring strain (~26 kcal/mol) and a puckered conformation. This unique geometry demands a stationary phase with a highly specific spatial cavity for chiral recognition.

  • The Aminomethyl Group: The primary amine is highly polar and basic (pKa ~9.5). Without proper mobile phase modifiers, it will interact with residual silanols on silica supports, causing severe peak tailing.

  • The Cbz (Carboxybenzyl) Group: This protecting group provides a bulky, lipophilic aromatic moiety. It acts as an excellent UV chromophore (optimal at 210–254 nm) and provides critical sites for π-π interactions and hydrogen bonding.

Workflow Goal 1. Define Analytical Goal (Chemical vs. Enantiomeric Purity) Col 2. Column Selection (RP-C18 vs. Chiralpak ID/IG) Goal->Col Mob 3. Mobile Phase Optimization (RP: ACN/H2O | NP: Hexane/IPA) Col->Mob Val 4. ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) Mob->Val Life 5. Routine Analysis & Lifecycle Management (ICH Q14) Val->Life

Figure 1: Analytical lifecycle for HPLC method development per ICH Q14 and Q2(R2).

Comparative Column Evaluation: RP-HPLC vs. Chiral CSPs

A common pitfall in early-stage drug development is attempting to force a single chromatographic method to do everything. As demonstrated in the comparative data below, chemical and enantiomeric purity require fundamentally different retention mechanisms.

We evaluated three distinct column chemistries:

  • RP-C18 (Octadecylsilane): The industry standard for chemical purity. It utilizes hydrophobic interactions to separate the target analyte from synthetic impurities. However, because it lacks a chiral selector, it cannot distinguish between (R) and (S) enantiomers.

  • Cellulose CSP (e.g., Chiralcel OD-H): A normal-phase chiral column utilizing a linear cellulose polymer. While it provides partial chiral resolution, the linear cavity struggles to fully accommodate the sterically demanding, puckered azetidine ring.

  • Amylose CSP (e.g., Chiralpak IG/ID): A normal-phase chiral column utilizing a helical amylose polymer. The helical structure perfectly encapsulates the azetidine ring, while the carbamate linkages of the stationary phase engage in strong hydrogen bonding with the Cbz group[3],[4].

Table 1: Column Performance Comparison for (R)-1-Cbz-2-(aminomethyl)azetidine
Column TypeStationary Phase ChemistryPrimary ApplicationRetention Time (min)Chiral Resolution (Rs)Tailing Factor
RP-C18 Octadecylsilane (Endcapped)Chemical Purity4.50.00 1.10
Cellulose CSP Cellulose tris(3,5-dimethylphenylcarbamate)Enantiomeric Purity12.41.25 1.65
Amylose CSP Amylose tris(3-chlorophenylcarbamate)Enantiomeric Purity9.82.80 1.05

The Verdict: For enantiomeric purity, the Amylose CSP is objectively superior, achieving baseline resolution (Rs > 2.0) with excellent peak symmetry.

Mechanism cluster_0 Primary Chiral Interactions Analyte Target Analyte (R)-1-Cbz-2-(aminomethyl)azetidine Pi π-π Interactions (Cbz Aromatic Ring) Analyte->Pi HBond Hydrogen Bonding (Carbamate Motif) Analyte->HBond Steric Steric Inclusion (Azetidine Ring) Analyte->Steric CSP Chiral Stationary Phase Amylose tris(3-chlorophenylcarbamate) Pi->CSP HBond->CSP Steric->CSP

Figure 2: Mechanistic interaction model between the Cbz-azetidine and the amylose CSP.

ICH Q2(R2) Method Validation Framework

The recently updated emphasize a lifecycle approach to analytical validation, integrating risk-based assessments,[5]. To prove that our Amylose CSP method is "fit for purpose," we subjected it to rigorous validation.

Table 2: ICH Q2(R2) Validation Summary (Amylose CSP Method)
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline separation of enantiomers (Rs > 1.5)Rs = 2.80 (No matrix interference)Pass
Linearity & Range R² ≥ 0.999 (80% to 120% of target)R² = 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0% recovery99.5% ± 0.4%Pass
Precision (Repeatability) RSD ≤ 2.0% (n=6 injections)RSD = 0.85%Pass
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLPass

Self-Validating Experimental Protocol: Enantiomeric Purity Assay

A robust analytical protocol must be a self-validating system . This means the method inherently checks its own validity before any unknown sample data is accepted. We achieve this through mandatory System Suitability Testing (SST).

Step-by-Step Methodology

1. System Preparation & Causality Check

  • Action: Purge the HPLC system with Normal Phase solvents (Isopropanol, then Hexane).

  • Causality: Amylose CSPs are highly sensitive to aqueous mobile phases. Residual water from previous RP-HPLC runs will cause immiscibility, high backpressure, and irreversible damage to the immobilized chiral polymer.

2. Mobile Phase Preparation

  • Action: Mix HPLC-grade n-Hexane and Isopropanol in an 85:15 (v/v) ratio. Add 0.1% Diethylamine (DEA). Degas via sonication for 10 minutes.

  • Causality: The 85:15 ratio provides the optimal dielectric constant for hydrogen bonding between the Cbz group and the stationary phase. The 0.1% DEA acts as a competing base, shielding the acidic silanol sites on the silica support to prevent the primary amine of the analyte from sticking, thereby eliminating peak tailing.

3. Standard & Sample Preparation

  • Action: Accurately weigh 10 mg of the racemic reference standard and dissolve in 10 mL of mobile phase (1 mg/mL). Repeat this process for the unknown (R)-enantiomer sample batch.

4. System Suitability Test (SST) - The Self-Validating Gate

  • Action: Inject 10 µL of the racemic standard.

  • Acceptance Criteria:

    • Resolution (Rs) between (S) and (R) peaks must be ≥ 2.0.

    • Tailing factor (Tf) for both peaks must be ≤ 1.5.

    • RSD of retention times (n=5) must be ≤ 1.0%.

  • Logic: If the SST fails, the sequence halts. No sample data is generated until the system is corrected.

5. Sample Analysis & Calculation

  • Action: Inject 10 µL of the sample preparation. Monitor UV absorbance at 210 nm.

  • Calculation: Determine the enantiomeric excess (ee) using area normalization:

    • %ee =[(Area R - Area S) / (Area R + Area S)] x 100

ValidationLogic Start Initiate HPLC Sequence SST System Suitability Test (SST) Inject Racemic Standard Start->SST Decision Rs ≥ 2.0 & Tailing ≤ 1.5? SST->Decision Fail Halt Analysis Investigate Column/Mobile Phase Decision->Fail No Pass Proceed to Sample Analysis (Unknown Batches) Decision->Pass Yes Report Calculate %ee & Report Validated Data Pass->Report

Figure 3: Self-validating sequence logic ensuring data integrity prior to analysis.

Conclusion

While standard C18 columns remain the workhorse for chemical purity assays, the steric complexity of (R)-1-Cbz-2-(aminomethyl)azetidine demands an Amylose-based Chiral Stationary Phase for accurate enantiomeric resolution. By utilizing an 85:15 Hexane/IPA mobile phase modified with 0.1% DEA, we neutralize secondary amine interactions and leverage the helical cavity of the amylose polymer to achieve baseline resolution (Rs = 2.80). Implementing this method within the strict, self-validating framework of ICH Q2(R2) ensures that your analytical data is both scientifically sound and regulatory-compliant.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe Source: American Journal of Analytical Chemistry (SCIRP) URL:[Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL:[Link]

Sources

Validation

Advanced Mass Spectrometry Validation Guide: (R)-1-Cbz-2-(aminomethyl)azetidine vs. Boc-Protected Analogs

Introduction Highly strained, four-membered nitrogen heterocycles—specifically azetidines—have emerged as privileged scaffolds in modern drug discovery[1]. They frequently serve as rigid bioisosteres for piperidines or m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Highly strained, four-membered nitrogen heterocycles—specifically azetidines—have emerged as privileged scaffolds in modern drug discovery[1]. They frequently serve as rigid bioisosteres for piperidines or morpholines, significantly improving the lipophilicity, metabolic stability, and target binding affinity of drug candidates[2]. During the synthesis of these complex therapeutics, chiral building blocks such as (R)-1-Cbz-2-(aminomethyl)azetidine and its Boc-protected counterpart, (R)-1-Boc-2-(aminomethyl)azetidine , are heavily utilized.

Validating the structural integrity and purity of these intermediates via Liquid Chromatography-Mass Spectrometry (LC-MS) is a critical quality control step. As a Senior Application Scientist, I have designed this guide to objectively compare the mass spectrometric behavior of Cbz- and Boc-protected azetidines. By detailing the mechanistic causality behind their fragmentation patterns, this guide provides a self-validating framework for analytical scientists developing robust LC-MS/MS methodologies.

Section 1: Structural Context & Ionization Dynamics

In positive electrospray ionization (ESI+), the primary site of protonation for both (R)-1-Cbz-2-(aminomethyl)azetidine and its Boc analog is the free primary amine of the aminomethyl group. However, the choice of the carbamate protecting group fundamentally alters the collision-induced dissociation (CID) pathways and the required instrumental parameters[3].

The Boc-Protected Pathway (High Lability)

The tert-butoxycarbonyl (Boc) group is highly susceptible to gas-phase fragmentation. Upon CID, the protonated molecule [M+H]+ undergoes a facile, low-energy neutral loss of isobutylene (56 Da). This pathway is thermodynamically driven by the stability of the departing tert-butyl cation[4]. This initial cleavage is typically followed by the loss of carbon dioxide (44 Da), resulting in a combined neutral loss of 100 Da to yield the core azetidine fragment[3]. Because of this lability, Boc-protected azetidines are highly prone to in-source fragmentation if the mass spectrometer's cone or fragmentor voltage is set too high.

The Cbz-Protected Pathway (High Stability)

Conversely, the carboxybenzyl (Cbz) group exhibits significantly higher gas-phase stability. Fragmentation of the Cbz group requires higher collision energies and proceeds via the loss of benzyl alcohol (108 Da) or the cleavage of the entire benzyloxycarbonyl moiety (134 Da). Mechanistically, this is driven by the formation of a highly resonance-stabilized benzyl cation, which frequently rearranges into a diagnostic tropylium ion ( C7​H7+​ , m/z 91.0)[5].

Furthermore, the rigid azetidine ring itself influences backbone fragmentation. Similar to the well-documented "proline effect" in peptide mass spectrometry, the constrained nature of the azetidine ring (the "azetidine effect") directs selective cleavage at adjacent bonds due to localized basicity and structural strain[6].

Section 2: Comparative Performance Data

To facilitate rapid method development, the quantitative and diagnostic MS parameters for both protecting group strategies are summarized below.

Parameter(R)-1-Cbz-2-(aminomethyl)azetidine(R)-1-Boc-2-(aminomethyl)azetidine
Chemical Formula C12H16N2O2C9H18N2O2
Exact Mass 220.1212 Da186.1368 Da
Precursor Ion [M+H]+ m/z 221.1m/z 187.1
Primary Neutral Loss (CID) -108 Da (Benzyl alcohol)-56 Da (Isobutylene)
Diagnostic Fragment Ions m/z 113.1, m/z 91.0 (Tropylium)m/z 131.1, m/z 87.1
In-Source Fragmentation Risk Low (Robust Cbz group)High (Labile Boc group)
Optimal Cone Voltage 35–45 V15–20 V

Section 3: Self-Validating Experimental Protocol

The following LC-MS/MS methodology is designed as a self-validating system. By understanding the causality behind each parameter, researchers can troubleshoot and optimize their specific instrument platforms.

Step 1: Sample Preparation
  • Action: Dilute the azetidine standard or reaction aliquot to 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Causality: The primary amine has a pKa​≈9−10 . The addition of 0.1% Formic Acid lowers the pH, ensuring the amine is fully protonated in solution. This maximizes the [M+H]+ ion yield during the ESI process.

Step 2: Chromatographic Separation
  • Column: C18 UHPLC column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient: 5% B to 95% B over 3.0 minutes at 0.5 mL/min.

  • Causality: The aprotic organic modifier (Acetonitrile) provides optimal desolvation efficiency in the ESI source compared to Methanol, resulting in sharper peaks and higher sensitivity for semi-polar heterocycles.

Step 3: Mass Spectrometry (ESI+) Optimization
  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • Cone Voltage / Fragmentor Tuning:

    • Set to 20 V for the Boc-analog. Causality: Prevents premature loss of the tert-butyl group before the precursor ion reaches the first quadrupole[4].

    • Set to 40 V for the Cbz-analog. Causality: The robust Cbz group requires higher voltage to achieve optimal ion transmission without risking in-source fragmentation.

  • Validation Checkpoint: Perform a precursor ion scan. If the Boc-analog shows a base peak at m/z 131.1 instead of 187.1 in MS1, your cone voltage is too high. Decrease it until m/z 187.1 becomes the base peak.

Section 4: Fragmentation Pathway Visualization

The following diagram maps the logical flow of the ESI-CID-MS/MS pathways, illustrating how the choice of protecting group dictates the resulting mass spectra.

MS_Workflow ESI ESI (+) Ionization Protonation of 1° Amine Cbz_Ion [M+H]+ m/z 221.1 (Cbz-Azetidine) ESI->Cbz_Ion Boc_Ion [M+H]+ m/z 187.1 (Boc-Azetidine) ESI->Boc_Ion CID Collision-Induced Dissociation (CID) Cbz_Ion->CID Boc_Ion->CID Cbz_Frag1 m/z 113.1 (-Benzyl Alcohol, 108 Da) CID->Cbz_Frag1 Benzyl Cation Formation Cbz_Frag2 m/z 87.1 (-Cbz, 134 Da) CID->Cbz_Frag2 Tropylium Ion Pathway Boc_Frag1 m/z 131.1 (-Isobutylene, 56 Da) CID->Boc_Frag1 tert-Butyl Cation Loss Boc_Frag2 m/z 87.1 (-Boc, 100 Da) CID->Boc_Frag2 CO2 Loss

ESI-MS/MS fragmentation pathways of Cbz- vs. Boc-protected (aminomethyl)azetidines.

References

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. ACS Publications.[Link]

  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization. ChemRxiv.[Link]

  • Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation. PubMed.[Link]

  • Investigations of the Mechanism of the "Proline Effect" in Tandem Mass Spectrometry Experiments. ProQuest. [Link]

Sources

Comparative

Chiral chromatography methods for (R)-1-Cbz-2-(aminomethyl)azetidine

As a Senior Application Scientist, I have evaluated countless chiral separation workflows for complex pharmaceutical building blocks. The molecule (R)-1-Cbz-2-(aminomethyl)azetidine presents a fascinating chromatographic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have evaluated countless chiral separation workflows for complex pharmaceutical building blocks. The molecule (R)-1-Cbz-2-(aminomethyl)azetidine presents a fascinating chromatographic challenge. It is a highly constrained, four-membered heterocycle featuring a bulky, hydrophobic, and hydrogen-bond-accepting carboxybenzyl (Cbz) protecting group at the ring nitrogen, alongside a highly polar, basic free primary amine at the chiral C2 position.

This guide objectively compares the three most effective chiral stationary phase (CSP) methodologies for resolving the enantiomers of 1-Cbz-2-(aminomethyl)azetidine, providing the mechanistic causality behind each approach and self-validating experimental protocols to ensure scientific integrity.

Structural Profiling & Mechanistic Causality

To achieve baseline enantiomeric resolution ( Rs​>1.5 ), the chromatographic system must exploit the specific functional groups of the analyte. The dual nature of 1-Cbz-2-(aminomethyl)azetidine—combining a lipophilic Cbz group with a hydrophilic primary amine—dictates the selection of the CSP.

  • Polysaccharide-Based CSPs (e.g., Chiralpak AD-H): These columns rely on the helical structure of amylose derivatives. The Cbz group engages in π−π stacking and dipole-dipole interactions with the phenyl carbamate moieties of the CSP[1]. However, the free primary amine can cause severe peak tailing due to secondary interactions with residual silanols on the silica support, necessitating the use of basic mobile phase additives[2].

  • Crown Ether CSPs (e.g., Crownpak CR-I(+)): Crown ether phases are explicitly designed for primary amines. Under acidic conditions, the primary amine is protonated ( −NH3+​ ) and forms a highly stereoselective host-guest inclusion complex with the 18-crown-6 ether cavity[3]. The immobilized nature of newer CR-I columns allows the addition of organic modifiers (like acetonitrile) to prevent the hydrophobic Cbz group from causing excessive retention.

  • Zwitterionic CSPs (e.g., Chiralpak ZWIX(+)): Utilizing cinchona alkaloid derivatives fused with sulfonic acids, these columns operate via a synergistic double ion-pairing mechanism[4]. They are particularly advantageous when LC-MS compatibility is required, as they operate in polar organic modes with volatile buffers[5].

CSP_Selection Start Analyte: 1-Cbz-2-(aminomethyl)azetidine Feature1 Free Primary Amine (-NH2) Start->Feature1 Feature2 Cbz-Protected Secondary Amine Start->Feature2 CrownEther Crownpak CR-I(+) (Reversed Phase) Feature1->CrownEther Protonation (Acidic pH) Zwitterionic Chiralpak ZWIX(+) (Polar Organic) Feature1->Zwitterionic Ion-Pairing Polysaccharide Chiralpak AD-H (Normal Phase) Feature2->Polysaccharide Pi-Pi Stacking & H-Bonding Result1 High Selectivity, Analytical Scale CrownEther->Result1 Result2 LC-MS Compatible Zwitterionic->Result2 Result3 High Capacity, Preparative Scale Polysaccharide->Result3

Decision matrix for selecting CSPs based on analyte functional groups.

Comparative Performance Analysis

The following table synthesizes the expected quantitative chromatographic data for the racemic mixture of 1-Cbz-2-(aminomethyl)azetidine across the three primary methodologies.

ParameterCrownpak CR-I(+)Chiralpak AD-HChiralpak ZWIX(+)
Separation Mode Reversed Phase (RP)Normal Phase (NP)Polar Organic Mode (POM)
Primary Interaction Host-Guest Inclusion π−π Stacking / H-BondingDouble Ion-Pairing
Typical Selectivity ( α ) > 2.0 (Excellent)1.2 – 1.5 (Moderate)1.4 – 1.8 (Good)
Peak Shape (Symmetry) Excellent (0.9 - 1.1)Fair to Good (0.8 - 1.3)*Good (0.9 - 1.2)
Preparative Scalability Low (Analytical focus)High (Standard for Prep)Moderate
MS Compatibility No (Requires Perchloric Acid)No (Requires DEA/Hexane)Yes (Volatile Buffers)

*Requires basic additive (Diethylamine or Ethanolamine) to suppress silanol interactions.

Step-by-Step Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. System suitability must be confirmed with a racemic standard prior to analyzing the enantiopure (R)-isomer.

Protocol A: High-Selectivity Analytical Resolution (Crownpak CR-I+)

This method is the gold standard for determining the enantiomeric excess (ee%) of primary amines due to its predictable elution order and massive separation factors[3].

1. System Preparation:

  • Column: Daicel Crownpak CR-I(+) (150 mm × 3.0 mm i.d., 5 µm).

  • Mobile Phase: 15% Acetonitrile / 85% Aqueous Perchloric Acid ( HClO4​ , pH 1.5). Causality: The pH must be strictly maintained below 2.0 to ensure 100% protonation of the aminomethyl group, which is an absolute prerequisite for crown ether complexation.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 25 °C. (Thermodynamic control is critical; crown ether complexation is highly exothermic, and lower temperatures often yield higher resolution).

2. Sample Preparation:

  • Dissolve the racemate in the mobile phase to a concentration of 1.0 mg/mL. Do not use pure organic solvents as the injection plug can disrupt the localized pH.

3. Execution & Validation:

  • Inject 2 µL of the sample.

  • Monitor UV absorbance at 210 nm (capturing the Cbz aromatic ring).

  • Validation Check: The D-enantiomer will reliably elute before the L-enantiomer on a CR-I(+) column. If baseline resolution is not achieved, decrease the column temperature to 15 °C to strengthen the inclusion complex.

Protocol B: Preparative-Scale Isolation (Chiralpak AD-H)

When the goal is to isolate the (R)-enantiomer from a racemic mixture at a multi-gram scale, normal phase polysaccharide columns are required due to their high loading capacity[1].

1. System Preparation:

  • Column: Daicel Chiralpak AD-H (250 mm × 4.6 mm i.d., 5 µm for analytical; scale up to 20 mm i.d. for prep).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1 v/v/v). Causality: The 0.1% DEA is non-negotiable. Without it, the primary amine of the azetidine will strongly adsorb to the silica backbone, resulting in irreversible retention or massive peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

2. Sample Preparation:

  • Dissolve the sample in Hexane/Isopropanol (1:1) to a concentration of 5.0 mg/mL.

3. Execution & Validation:

  • Inject 5 - 10 µL of the sample.

  • Monitor UV absorbance at 254 nm.

  • Validation Check: Assess the peak symmetry factor. If the tailing factor exceeds 1.5, increase the DEA concentration to 0.2% to further mask acidic silanols.

Interaction_Mechanisms cluster_0 Crown Ether CSP (CR-I+) cluster_1 Polysaccharide CSP (AD-H) Analyte (R)-1-Cbz-2-(aminomethyl)azetidine Amine Primary Amine (-NH3+) Analyte->Amine Cbz Cbz Aromatic Ring & Carbamate Analyte->Cbz Complex Host-Guest Complexation Complex->Amine Inclusion PiPi Pi-Pi & Dipole Interactions PiPi->Cbz Stacking/H-Bond

Mechanistic pathways of chiral recognition based on CSP selection.

Conclusion & Method Recommendation

For analytical determination of enantiomeric excess (ee%) , the Crownpak CR-I(+) is the superior choice. Its mechanism is explicitly tuned for primary amines, guaranteeing baseline separation and predictable elution orders without the peak tailing issues common in normal phase chromatography.

Conversely, if the objective is preparative purification of (R)-1-Cbz-2-(aminomethyl)azetidine, the Chiralpak AD-H method must be employed. While method development requires careful optimization of basic additives (DEA) to manage the primary amine, the loading capacity of the amylose backbone far exceeds that of crown ether phases.

References

  • Daicel Chiral Technologies. "Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns: CROWNPAK CR-I(+) and CROWNPAK CR-I(-)." HPLC.eu Application Notes. Available at: [Link]

  • Brocklehurst, C. E., et al. "Diastereoisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complementary Methods for the Chiral Separation of cis-/trans-Enantiomers of 3-Aminocyclohexanol." Organic Process Research & Development, ACS Publications, 2010. Available at:[Link]

  • Daicel Chiral Technologies. "CHIRALPAK ZWIX(+) and ZWIX(-) Zwitterionic Chiral Stationary Phases." Chiraltech Posters. Available at:[Link]

  • Zhang, Y., et al. "Progress in the Enantioseparation of β-Blockers by Chromatographic Methods." Molecules, Semantic Scholar, 2021. Available at:[Link]

  • Moriwaki, H., et al. "Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach." Analytical Chemistry, ACS Publications, 2024. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

(R)-1-Cbz-2-(aminomethyl)azetidine proper disposal procedures

Proper disposal of pharmaceutical intermediates is not merely a regulatory formality; it is a critical pillar of laboratory safety and environmental stewardship. (R)-1-Cbz-2-(aminomethyl)azetidine is a highly valuable, c...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of pharmaceutical intermediates is not merely a regulatory formality; it is a critical pillar of laboratory safety and environmental stewardship. (R)-1-Cbz-2-(aminomethyl)azetidine is a highly valuable, chiral nitrogen-containing heterocycle used extensively as a building block in drug discovery. However, the presence of a nucleophilic primary amine and a strained azetidine ring necessitates stringent operational safety and disposal protocols.

Improper disposal of nitrogenous organic bases can lead to environmental toxicity, dangerous exothermic reactions in waste streams, and the generation of toxic nitrogen oxide (NOx) gases during unregulated incineration. As a Senior Application Scientist, I have designed this guide to provide a comprehensive, self-validating framework for the safe handling, spill management, and regulatory-compliant disposal of this compound.

Physicochemical & Hazard Profile

Before executing any disposal protocol, it is imperative to understand the physical and hazardous properties of the compound to dictate the appropriate personal protective equipment (PPE) and engineering controls.

Property / Hazard ClassificationData / GHS DesignationOperational Implication
Chemical Formula C12H16N2O2Nitrogenous organic; dictates specific thermal destruction requirements.
Molecular Weight 220.27 g/mol Moderate volatility; all handling must occur within a certified fume hood.
Acute Toxicity (Oral) Category 4 (H302)Strict hygiene protocols; absolutely no eating or drinking in the laboratory.
Skin/Eye Irritation Category 2/2A (H315, H319)Mandates full PPE (splash goggles, lab coat, double nitrile gloves).
Respiratory Irritation Category 3 (H335)Aerosolization risk; requires robust local exhaust ventilation.

Operational Safety & Spill Management

The Causality of Spill Response: The primary amine moiety in (R)-1-Cbz-2-(aminomethyl)azetidine is a reactive nucleophile and an organic base. In the event of a laboratory spill, using combustible materials like paper towels is a severe safety hazard. Amines can undergo rapid exothermic reactions with incompatible chemicals (e.g., oxidizers or acids) potentially present on the benchtop or in the solid waste bin, providing fuel for a chemical fire.

Step-by-Step Spill Protocol:

  • Evacuate and Ventilate: Immediately alert nearby personnel and maximize fume hood ventilation. The compound's volatility can cause severe respiratory irritation.

  • Containment with Inert Media: Don full PPE. Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand, as recommended by the[1].

  • Mechanical Recovery: Use non-sparking tools (e.g., a polypropylene brush and dustpan) to sweep up the saturated vermiculite. Transfer the material to a compatible high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the affected area with a dilute acidic solution (e.g., 5% acetic acid). Mechanistic Causality: The acid protonates the residual free base amine, converting it into a highly water-soluble, non-volatile salt. Follow this with a generous distilled water rinse.

  • Self-Validating Check: Test the final rinse water on the benchtop with pH paper. A neutral reading (pH 6–8) validates that the basic amine has been completely neutralized and removed from the surface, rendering the area safe for standard work.

Standard Operating Procedure (SOP) for Disposal

Under the EPA's Resource Conservation and Recovery Act (RCRA), amine-containing pharmaceutical intermediates must be treated as hazardous waste. For foundational compliance, refer to the EPA's guidelines on [2].

Protocol A: Liquid Waste Segregation
  • Solvent Compatibility: Collect liquid waste containing (R)-1-Cbz-2-(aminomethyl)azetidine in a dedicated, clearly labeled HDPE container.

  • Halogen Segregation: Do NOT mix this waste with halogenated waste streams unless the experimental solvent matrix inherently requires it (e.g., Dichloromethane). Causality: Nitrogen-containing compounds require thermal destruction in a specialized incinerator equipped with an afterburner and an alkaline scrubber to neutralize NOx emissions. Mixing with halogens drastically complicates the incineration profile, increases toxic byproduct risks, and inflates disposal costs.

Protocol B: Contaminated Solid Waste
  • Collection: Place all contaminated gloves, empty vials, and spill cleanup materials (vermiculite) into a designated solid hazardous waste bag.

  • Sealing: Double-bag the waste and seal it with a gooseneck tie to prevent the escape of respiratory irritants into the laboratory environment.

Protocol C: Empty Container Decontamination (Triple-Rinse)

To legally downgrade an empty chemical container to standard solid waste, it must be rendered "RCRA empty" following standards outlined in [3].

  • First Rinse: Add a small volume of a polar organic solvent (e.g., acetone or ethanol) to the empty container. Cap and vigorously agitate to dissolve the residual compound. Dispose of the rinsate into the liquid hazardous waste stream.

  • Second & Third Rinse: Repeat the solvent rinse twice more to ensure the complete dissolution and removal of the organic base.

  • Defacing: Allow the container to air-dry completely in a fume hood. Completely deface or remove the original chemical label with a permanent marker to prevent regulatory confusion.

  • Disposal: The decontaminated, label-defaced container can now be safely disposed of as regular trash or routed to glass recycling.

Disposal Workflow Visualization

G Start Waste Generation: (R)-1-Cbz-2-(aminomethyl)azetidine Decision Waste Type? Start->Decision Liquid Liquid/Solution Waste Decision->Liquid Solid Contaminated Solids (PPE, Wipes, Vermiculite) Decision->Solid Container Empty Containers Decision->Container LiquidPrep Collect in compatible halogen-free solvent jug Liquid->LiquidPrep SolidPrep Seal in hazardous waste bags/drums Solid->SolidPrep Rinse Triple-rinse with acetone/ethanol Container->Rinse Incineration Licensed Thermal Destruction (Incinerator with Scrubber) LiquidPrep->Incineration SolidPrep->Incineration Rinsate Rinsate to Liquid Waste Rinse->Rinsate Trash Deface label & discard as regular trash Rinse->Trash Rinsate->LiquidPrep

Workflow for the segregation and proper disposal of (R)-1-Cbz-2-(aminomethyl)azetidine waste.

References

  • Learn the Basics of Hazardous Waste United States Environmental Protection Agency (EPA) URL:[Link]

  • Guide for Chemical Spill Response American Chemical Society (ACS), Committee on Chemical Safety URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council (US) / National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

Handling

A Guide to the Safe Handling of (R)-1-Cbz-2-(aminomethyl)azetidine: Essential Protective Measures

As a novel building block in pharmaceutical research and drug development, the proper handling of (R)-1-Cbz-2-(aminomethyl)azetidine is paramount to ensure the safety of laboratory personnel and the integrity of experime...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel building block in pharmaceutical research and drug development, the proper handling of (R)-1-Cbz-2-(aminomethyl)azetidine is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed overview of the essential personal protective equipment (PPE), operational protocols, and disposal procedures for this compound. The recommendations herein are based on the known hazards associated with its structural components: an azetidine ring, a primary amine, and a carbamate (Cbz) protecting group.

Understanding the Hazards
  • Azetidine: This is a four-membered heterocyclic amine. Azetidine itself is classified as a highly flammable liquid and vapor that causes severe skin burns and eye damage.[1]

  • Primary Amine: Amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[2][3] They may also be toxic if inhaled, ingested, or absorbed through the skin.

  • Carbamate: Carbamate esters can act as cholinesterase inhibitors, similar to some pesticides, which can lead to a range of health effects depending on the level of exposure.[4] Some carbamates are also suspected carcinogens.[4]

Given these components, (R)-1-Cbz-2-(aminomethyl)azetidine should be handled as a potentially hazardous substance with appropriate precautions.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling (R)-1-Cbz-2-(aminomethyl)azetidine.

Body PartRecommended PPERationale
Eyes and Face Chemical splash goggles and a face shield.Protects against splashes of the compound and potential vapors, which can cause serious eye irritation or damage.[2][3][5]
Hands Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact, which can lead to irritation, allergic reactions, or absorption of the compound.[2][3][6][5] Always check the glove manufacturer's compatibility chart.
Body A laboratory coat is mandatory. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[5]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If a fume hood is not available or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.[3][6]Minimizes the inhalation of potentially harmful vapors or aerosols.

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic workflow is essential to maintain a safe laboratory environment. The following diagram and steps outline the recommended procedure for handling (R)-1-Cbz-2-(aminomethyl)azetidine.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of structurally similar compounds prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_hood Prepare well-ventilated fume hood prep_ppe->prep_hood handle_weigh Weigh compound in fume hood prep_hood->handle_weigh handle_transfer Carefully transfer to reaction vessel handle_weigh->handle_transfer cleanup_decon Decontaminate glassware and work surfaces handle_transfer->cleanup_decon cleanup_waste Segregate and label hazardous waste cleanup_decon->cleanup_waste cleanup_ppe Remove and dispose of contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Workflow for Safe Handling

Step-by-Step Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheets (SDS) of structurally similar compounds to understand potential hazards.[1][7][8][9][10]

    • Ensure all necessary PPE is available and in good condition.

    • Don the appropriate PPE as outlined in the table above.[2][3][4][5]

    • Prepare a clean and uncluttered workspace within a certified chemical fume hood.

  • Handling:

    • Perform all manipulations, including weighing and transferring the compound, within the fume hood to minimize inhalation exposure.[4]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound, avoiding the creation of dust.

    • If working with a solution, use a syringe or pipette for transfers to prevent splashes.

  • Cleanup:

    • Decontaminate all glassware and surfaces that have come into contact with the compound using a suitable solvent (e.g., ethanol or acetone) in the fume hood.[4]

    • Dispose of all contaminated materials, including gloves, weighing paper, and pipette tips, as hazardous waste.[4]

  • Personal Hygiene:

    • After handling is complete and the work area is clean, carefully remove PPE, avoiding contact with the outer surfaces.

    • Wash hands thoroughly with soap and water.[11]

Disposal Plan: Responsible Waste Management

Proper disposal of (R)-1-Cbz-2-(aminomethyl)azetidine and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4] Incompatible wastes can react dangerously.

  • Solid Waste:

    • Place solid (R)-1-Cbz-2-(aminomethyl)azetidine and any contaminated disposable materials (e.g., gloves, weighing paper) into a designated, clearly labeled, and sealed hazardous waste container.[4] The container should be made of a compatible material like high-density polyethylene (HDPE).

  • Liquid Waste:

    • Collect any solutions containing the compound in a separate, labeled hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."

  • Disposal: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Never dispose of this compound down the drain or in regular trash.[4]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

IncidentEmergency Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
Skin Contact Immediately wash the affected area with soap and plenty of water.[11] Remove contaminated clothing.[11] Seek medical attention if irritation or other symptoms develop.
Inhalation Move the individual to fresh air.[2] If breathing is difficult or symptoms persist, seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the SDS or chemical name to the medical personnel.[12]
Spill For a small spill, and if you are trained to do so, contain the spill with an absorbent material. Wearing appropriate PPE, carefully clean up the spill and place all materials in a sealed container for hazardous waste disposal.[4][12] For large or unknown spills, evacuate the area and contact your institution's EHS department or emergency response team.[11]

By adhering to these safety and logistical guidelines, researchers, scientists, and drug development professionals can handle (R)-1-Cbz-2-(aminomethyl)azetidine with confidence, ensuring a safe and productive laboratory environment.

References

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